2-octyl-1H-benzimidazole
Description
Structure
2D Structure
Properties
IUPAC Name |
2-octyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-3-4-5-6-7-12-15-16-13-10-8-9-11-14(13)17-15/h8-11H,2-7,12H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMWQHINYNTMNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364859 | |
| Record name | 2-octyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13060-24-7 | |
| Record name | 2-octyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-octyl-1H-benzimidazole from o-phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-octyl-1H-benzimidazole, a molecule of interest in medicinal chemistry, from o-phenylenediamine. This document details established experimental protocols, presents comparative quantitative data from various synthetic methodologies, and visualizes the chemical synthesis and experimental workflow.
Core Synthetic Strategies
The synthesis of 2-substituted benzimidazoles, such as this compound, primarily involves the condensation of o-phenylenediamine with a suitable one-carbon electrophile. The two most prevalent and effective methods are the Phillips-Ladenburg reaction, which utilizes a carboxylic acid, and the Weidenhagen reaction, which employs an aldehyde. Modern adaptations of these methods often incorporate catalysts and alternative energy sources like microwave irradiation to enhance reaction efficiency, reduce reaction times, and improve product yields.
The synthesis of this compound can be achieved by reacting o-phenylenediamine with either nonanoic acid (for the Phillips-Ladenburg approach) or nonanal (for the Weidenhagen approach). The choice of method can be influenced by the availability of starting materials, desired reaction conditions, and scalability.
Quantitative Data on Benzimidazole Synthesis
The selection of a synthetic route can significantly influence the outcome of the reaction. The following table summarizes quantitative data from various studies on the synthesis of 2-substituted benzimidazoles, providing a comparative overview of different catalysts and conditions. This data serves as a valuable reference for optimizing the synthesis of this compound.
| Catalyst/Method | Reactant 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Aldehydes | DMF | 80 | 2-3 h | High | [1] |
| p-Toluenesulfonic acid (p-TsOH) | Carboxylic Acids | Toluene | Reflux | 2-3 h | High | [1] |
| Ammonium chloride | Aromatic Acids | None (neat) | 80-90 | - | Satisfactory | [2] |
| Lanthanum chloride | Aldehydes | Acetonitrile | Room Temp | - | High | [2] |
| Gold nanoparticles (Au/TiO₂) | Aldehydes | CHCl₃:MeOH (3:1) | 25 | 2 h | High | [3] |
| Microwave (HCl) | Carboxylic Acids | None (neat) | - | 1.5-4 min | 80-95 | [4] |
| Scandium triflate | Aldehydes | - | Room Temp | - | High | [5] |
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound from o-phenylenediamine using both a conventional and a microwave-assisted method.
Protocol 1: Conventional Synthesis using p-Toluenesulfonic Acid (p-TsOH) with Nonanoic Acid
This protocol is adapted from the general procedure for the synthesis of 2-substituted benzimidazoles using a carboxylic acid and an acid catalyst.[1][6]
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Nonanoic acid (1.0-1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 10 mol%)
-
Toluene
-
10% Sodium hydroxide (NaOH) solution
-
Crushed ice
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add o-phenylenediamine (1.0 eq), nonanoic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Add toluene to the flask to give a suitable concentration (e.g., 0.5 M).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and 10% NaOH solution to neutralize the acidic catalyst.
-
Stir the mixture until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Protocol 2: Microwave-Assisted Synthesis with Nonanoic Acid
This protocol is adapted from general procedures for the microwave-assisted synthesis of 2-substituted benzimidazoles.[4][7][8]
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Nonanoic acid (1.0 eq)
-
Hydrochloric acid (4 M, a few drops)
-
Ethanol/water mixture (for recrystallization)
Equipment:
-
Microwave-safe reaction vessel
-
Microwave reactor
-
Pestle and mortar
-
Standard laboratory glassware
Procedure:
-
In a pestle and mortar, grind o-phenylenediamine (1.0 mmol) with nonanoic acid (1.0 mmol).
-
Transfer the mixture to a 25 mL microwave-safe vessel.
-
Add two drops of 4 M hydrochloric acid to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable power level (e.g., 50% power) for a short duration, typically between 1.5 to 4 minutes.
-
After irradiation, cool the vessel to room temperature.
-
The crude product can be purified by recrystallization from a mixture of ethanol and water (e.g., 50:50) to give pure this compound.
Mandatory Visualizations
Chemical Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow for Synthesis and Purification
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijariie.com [ijariie.com]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 8. Microwave-Assisted Synthesis of Benzimidazoles and Their Derivatives From 1994 to 2016-A Review | Bentham Science [eurekaselect.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-octyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole is a heterocyclic aromatic compound recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents.[1] The fusion of benzene and imidazole rings provides a structure that can interact with various biological targets.[2] Derivatives of benzimidazole are known to exhibit a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2]
This technical guide focuses on 2-octyl-1H-benzimidazole, a derivative featuring an eight-carbon alkyl chain at the 2-position. This substitution significantly influences the molecule's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profiles. This document provides a detailed overview of its core physicochemical properties, a comprehensive experimental protocol for its synthesis, and logical workflows relevant to its study.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME). The octyl substituent makes this molecule significantly non-polar.[3]
Quantitative Data Summary
The known physicochemical data for this compound are summarized below. For context, properties of the parent benzimidazole scaffold are also included where available.
| Property | This compound | Benzimidazole (Parent Scaffold) | Source(s) |
| Molecular Formula | C₁₅H₂₂N₂ | C₇H₆N₂ | [4] |
| Molecular Weight | 230.35 g/mol | 118.14 g/mol | [4][5] |
| CAS Number | 13060-24-7 | 51-17-2 | [4][5] |
| Appearance | Solid (predicted) | White crystalline powder/crystals | [5] |
| Melting Point | Data not available | 169-171 °C | [5][6] |
| Boiling Point | Data not available | 360 °C | [5] |
| logP (Octanol/Water) | 5.2 (Computed) | 1.32 | [4][7] |
| pKa (Conjugate Acid) | Data not available | 5.53 | [5] |
| Solubility | Predicted to have low aqueous solubility; soluble in organic solvents like ethanol and chloroform. | Soluble in hot water, alcohol, and xylene; sparingly soluble in cold water and ether; insoluble in benzene and petroleum ether. | [3][6] |
Experimental Protocols
The most common and established method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[8][9]
Protocol: Synthesis of this compound
This protocol details the synthesis via the condensation of o-phenylenediamine with nonanoic acid.
Materials:
-
o-phenylenediamine (1.0 eq)
-
Nonanoic acid (1.1 eq)
-
4 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Deionized water
-
Activated charcoal
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and vacuum flask
-
pH paper or pH meter
-
Thin-layer chromatography (TLC) apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and nonanoic acid (1.1 eq).
-
Acidification & Reflux: Add 4 M HCl to the mixture until it is acidic. The acid acts as a catalyst for the condensation reaction.[10]
-
Heating: Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-4 hours. Monitor the reaction progress using TLC (e.g., with a 7:3 hexane:ethyl acetate eluent).
-
Cooling & Neutralization: After the reaction is complete, cool the flask to room temperature. Slowly add 10% NaOH solution with constant stirring to neutralize the mixture until it becomes basic (pH ~8-9). This will cause the crude product to precipitate.
-
Isolation: Filter the precipitated crude product using a Büchner funnel. Wash the solid with cold deionized water to remove residual salts.
-
Purification (Recrystallization):
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add a small amount of activated charcoal to decolorize the solution and heat briefly.
-
Hot-filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
-
Characterization:
-
Melting Point: Determine the melting point of the purified crystals.
-
Spectroscopy: Confirm the structure of the final product using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).
Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
- 1. longdom.org [longdom.org]
- 2. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. jddtonline.info [jddtonline.info]
- 4. This compound | C15H22N2 | CID 1713139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzimidazole | 51-17-2 [chemicalbook.com]
- 6. Benzimidazole 98 51-17-2 [sigmaaldrich.com]
- 7. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-octyl-1H-benzimidazole: A Technical Guide
Introduction
2-octyl-1H-benzimidazole is a member of the benzimidazole family, a class of heterocyclic aromatic organic compounds with a bicyclic structure composed of fused benzene and imidazole rings. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The 2-octyl substitution introduces a significant lipophilic character to the benzimidazole core, which can influence its physicochemical properties and biological interactions.
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for this compound. Due to the limited availability of published experimental data specifically for this compound, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for its synthesis and spectroscopic analysis are also provided to support researchers and drug development professionals.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the benzimidazole core and the influence of a 2-alkyl substituent.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.3 | br s | 1H | N-H |
| ~7.5-7.6 | m | 2H | Ar-H (H-4, H-7) |
| ~7.1-7.2 | m | 2H | Ar-H (H-5, H-6) |
| ~2.9 | t | 2H | -CH₂- (α to benzimidazole) |
| ~1.8 | quint | 2H | -CH₂- (β to benzimidazole) |
| ~1.2-1.4 | m | 10H | -(CH₂)₅- |
| ~0.8-0.9 | t | 3H | -CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~140 | C-7a |
| ~135 | C-3a |
| ~122 | C-5, C-6 |
| ~115 | C-4, C-7 |
| ~31 | -CH₂- |
| ~29 | -CH₂- |
| ~29 | -CH₂- |
| ~29 | -CH₂- |
| ~28 | -CH₂- |
| ~22 | -CH₂- |
| ~14 | -CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | N-H stretch |
| ~2955, 2925, 2855 | Strong | C-H stretch (aliphatic) |
| ~1620 | Medium | C=N stretch |
| ~1585, 1450 | Medium-Strong | C=C stretch (aromatic) |
| ~1410 | Medium | C-N stretch |
| ~740 | Strong | C-H bend (ortho-disubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 230 | High | [M]⁺ (Molecular Ion) |
| 131 | Medium | [M - C₇H₁₅]⁺ |
| 118 | High | [Benzimidazole radical cation]⁺ |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound, based on established methodologies for similar compounds.[1][2][3]
Synthesis of this compound
This protocol describes the condensation of o-phenylenediamine with nonanoic acid.
Materials:
-
o-Phenylenediamine
-
Nonanoic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide solution
-
Ethanol
-
Activated charcoal
Procedure:
-
A mixture of o-phenylenediamine (10 mmol) and nonanoic acid (12 mmol) is prepared.
-
4M Hydrochloric acid (20 mL) is added to the mixture.
-
The reaction mixture is heated under reflux for approximately 4 hours.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is neutralized by the dropwise addition of a concentrated ammonium hydroxide solution until a precipitate is formed.
-
The precipitate is collected by filtration and washed with cold water.
-
The crude product is recrystallized from an appropriate solvent, such as aqueous ethanol, using activated charcoal to decolorize the solution.
-
The purified crystals of this compound are dried under vacuum.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: [4]
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 300 MHz or higher field spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher.
Infrared (IR) Spectroscopy: [4]
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): [2]
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Electron impact (EI) ionization is commonly used.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.
Workflow and Diagrams
The synthesis of 2-alkyl-1H-benzimidazoles generally follows a straightforward condensation reaction. This workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide on the Solubility of 2-Octyl-1H-benzimidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the critical physicochemical parameter of solubility for the compound 2-octyl-1H-benzimidazole, a molecule of interest within the broader class of benzimidazoles known for their diverse pharmacological activities. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in various organic solvents. This document transparently reports this data gap. To empower researchers in the pharmaceutical and chemical sciences, this guide provides a detailed, generalized experimental protocol for determining the solubility of benzimidazole derivatives, which is directly applicable to this compound. Furthermore, a clear workflow for this experimental process is presented visually using a Graphviz diagram. The methodologies outlined herein are intended to provide a robust framework for the systematic physicochemical characterization of this and other novel chemical entities.
Introduction to this compound
This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound consisting of a fusion of benzene and imidazole rings. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The 2-octyl substitution, a long alkyl chain, is expected to significantly influence the compound's lipophilicity and, consequently, its solubility in organic solvents. Understanding the solubility of this compound is a critical prerequisite for its development in various applications, including as a potential therapeutic agent, by informing formulation strategies, predicting bioavailability, and enabling the design of purification processes.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₂₂N₂[1]
-
Molecular Weight: 230.35 g/mol [1]
-
CAS Number: 13060-24-7[1]
Quantitative Solubility Data
As of the date of this guide, a thorough search of scientific databases and literature has not yielded specific quantitative experimental data on the solubility of this compound in common organic solvents. While general statements about the solubility of other benzimidazole derivatives exist—for instance, 2-benzyl-1H-benzimidazole is reportedly soluble in ethanol and chloroform—such information is not directly transferable due to differences in molecular structure.[2]
The octyl chain in this compound will likely confer greater solubility in nonpolar organic solvents compared to the parent benzimidazole, which is freely soluble in alcohol and sparingly soluble in ether.[3] However, experimental determination is essential for accurate characterization.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method, often referred to as the shake-flask method, is a standard and reliable technique.
3.1. Materials and Reagents
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.
3.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the supernatant remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Quantification:
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A standard calibration curve should be prepared using solutions of known concentrations.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific experimental solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a comprehensive and actionable framework for researchers to determine this crucial parameter. The detailed shake-flask protocol and the accompanying workflow diagram offer a clear and systematic approach to generating reliable solubility data. Such experimentally determined values are indispensable for the rational design and development of new therapeutic agents and other chemical products, ensuring that promising compounds possess the necessary physicochemical properties for successful formulation and performance. It is strongly recommended that the experimental determination of these properties be carried out to support any further development of this compound.
References
- 1. This compound | C15H22N2 | CID 1713139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Benzyl-1H-benzimidazole Manufacturer & Supplier in China | Properties, Uses, Safety, Price | High-Quality API Intermediate [quinoline-thiophene.com]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Guide to Theoretical and DFT Studies of 2-octyl-1H-benzimidazole: A Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-octyl-1H-benzimidazole. In the absence of specific published theoretical data for this molecule, this document outlines a robust framework based on established Density Functional Theory (DFT) calculations and computational analyses reported for structurally related benzimidazole derivatives. This guide is intended to serve as a detailed protocol for researchers seeking to investigate the electronic, structural, and spectroscopic properties of this compound and similar compounds, which are of significant interest in medicinal chemistry and materials science.
Benzimidazole and its derivatives are a critical class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The 2-substituted benzimidazoles, in particular, are key pharmacophores in a number of commercial drugs. Computational studies, especially those employing DFT, are invaluable for understanding the structure-activity relationships, reactivity, and spectroscopic signatures of these molecules, thereby accelerating the drug discovery and development process.
Experimental Protocols: A Computational Approach
The following sections detail the widely accepted computational protocols for conducting theoretical studies on benzimidazole derivatives, which can be directly applied to this compound.
Geometry Optimization
The initial and most crucial step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
-
Methodology: The most commonly employed method for geometry optimization of benzimidazole derivatives is Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and well-validated choice that balances accuracy and computational cost.
-
Basis Set: A common and effective basis set for molecules of this size is the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing non-covalent interactions and the electronic properties of heteroatoms, while the polarization functions (d,p) allow for more flexibility in the description of bonding.
-
Software: Gaussian, ORCA, and GAMESS are widely used quantum chemistry software packages that can perform these calculations.
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw).
-
Perform a geometry optimization calculation using the chosen DFT functional and basis set.
-
Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
Vibrational Frequency Analysis
Vibrational frequency calculations are not only essential for confirming a stable geometry but also for predicting the infrared (IR) and Raman spectra of the molecule.
-
Methodology: The same level of theory (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization should be employed for consistency.
-
Procedure:
-
Following geometry optimization, perform a frequency calculation.
-
The output will provide the vibrational frequencies and their corresponding IR and Raman intensities.
-
These theoretical spectra can be compared with experimental data for validation of the computational model. It is common practice to scale the calculated frequencies by a factor (typically around 0.96) to account for anharmonicity and other systematic errors.
-
Electronic Properties Analysis
Understanding the electronic structure of this compound is key to predicting its reactivity and potential biological activity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic and optical properties of a molecule.
-
The HOMO energy is related to the electron-donating ability, while the LUMO energy is related to the electron-accepting ability.
-
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
-
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It is useful for identifying electrophilic and nucleophilic sites, which is critical for understanding intermolecular interactions, such as drug-receptor binding.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of a molecule, including charge transfer interactions and hyperconjugative effects. It can be used to quantify the delocalization of electron density between filled and unfilled orbitals.
-
Mulliken Population Analysis: This analysis provides the charge distribution on each atom in the molecule, which can also be used to identify reactive sites.
Data Presentation: Hypothetical Data for this compound
While specific experimental or calculated data for this compound is not available in the cited literature, the following tables present a hypothetical but realistic summary of the types of quantitative data that would be generated from the computational protocols described above. These values are based on trends observed for similar alkyl-substituted benzimidazoles.
| Parameter | Hypothetical Calculated Value |
| Total Energy (Hartree) | -XXX.XXXXXXX |
| Dipole Moment (Debye) | ~2.5 - 3.5 |
| HOMO Energy (eV) | ~ -5.5 to -6.5 |
| LUMO Energy (eV) | ~ -0.5 to -1.5 |
| HOMO-LUMO Energy Gap (eV) | ~ 4.5 - 5.5 |
| Point Group | C1 |
| Number of Imaginary Frequencies | 0 |
Table 1: Hypothetical Calculated Molecular Properties of this compound (B3LYP/6-311++G(d,p))
| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹, scaled) | Assignment |
| ν(N-H) | ~3400 - 3500 | N-H stretching |
| ν(C-H)aromatic | ~3000 - 3100 | Aromatic C-H stretching |
| ν(C-H)aliphatic | ~2850 - 2960 | Aliphatic C-H stretching |
| ν(C=N) | ~1620 - 1640 | C=N stretching |
| ν(C=C) | ~1450 - 1600 | Aromatic C=C stretching |
| δ(C-H)aliphatic | ~1350 - 1470 | Aliphatic C-H bending |
| In-plane ring vibrations | ~1000 - 1300 | Benzimidazole ring modes |
| Out-of-plane C-H bending | ~700 - 900 | Aromatic C-H deformation |
Table 2: Hypothetical Key Vibrational Frequencies of this compound
Mandatory Visualization
The following diagrams illustrate the logical workflows and relationships involved in the theoretical study of this compound.
Caption: Workflow for DFT calculations on this compound.
Caption: Relationship between DFT calculations and key electronic property analyses.
The Diverse Biological Landscape of Alkyl-Substituted Benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic addition of alkyl substituents to this core structure has been a fruitful avenue for the development of potent therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of alkyl-substituted benzimidazoles, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this promising area.
Anticancer Activity
Alkyl-substituted benzimidazoles have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer progression.
Quantitative Anticancer Data
The anticancer efficacy of various alkyl-substituted benzimidazole derivatives is summarized below, with IC50 values indicating the concentration required for 50% inhibition of cancer cell growth.
| Compound ID | Alkyl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Methyl | MCF-7 (Breast) | 26.8 ± 2.1 | [1] |
| 1b | Ethyl | MCF-7 (Breast) | 11.7 ± 0.9 | [1] |
| 1c | Propyl | MCF-7 (Breast) | 15.4 ± 1.3 | [1] |
| 2g | Not Specified | MDA-MB-231 (Breast) | Not Specified | [2] |
| C1 | Not Specified | T98G (Glioblastoma), PC3 (Prostate), MCF-7 (Breast), H69AR (Lung) | < 50 µg/mL | [3] |
| D1 | Not Specified | T98G (Glioblastoma), PC3 (Prostate), MCF-7 (Breast), H69AR (Lung) | < 50 µg/mL | [3] |
| SL-9 | Not Specified | DLD-1 (Colon) | 57.68 | [4] |
| 8b | Not Specified | MDA-MB-231 (Breast) | 12.69 ± 0.84 | [5] |
| 8c | Not Specified | A549 (Lung) | 11.63 ± 2.57 | [5] |
Signaling Pathways in Anticancer Activity
Two prominent signaling pathways targeted by alkyl-substituted benzimidazoles in cancer are the Hedgehog and Bcl-2 pathways.
Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers.[6][7][8] Mebendazole, a benzimidazole derivative, has been shown to inhibit Hh signaling by suppressing the formation of the primary cilium, a microtubule-based organelle essential for Hh pathway activation.[6]
Bcl-2 Inhibition: The B-cell lymphoma 2 (Bcl-2) protein is a key anti-apoptotic protein, and its overexpression is a hallmark of many cancers. Alkylsulfonyl benzimidazole derivatives have been identified as potent Bcl-2 inhibitors, inducing apoptosis in cancer cells.[3][9] These compounds are thought to mimic the BH3 domain of pro-apoptotic proteins, binding to the hydrophobic groove of Bcl-2 and thereby releasing pro-apoptotic proteins to initiate the apoptotic cascade.[5]
Antimicrobial Activity
Alkyl-substituted benzimidazoles exhibit significant activity against a broad spectrum of bacteria and fungi. The introduction of different alkyl groups on the benzimidazole nucleus has been shown to modulate the antimicrobial potency.
Quantitative Antimicrobial Data
The Minimum Inhibitory Concentration (MIC) is a key measure of antimicrobial activity, representing the lowest concentration of a compound that inhibits visible microbial growth.
| Compound ID | Alkyl Substituent | Microorganism | MIC (µg/mL) | Reference |
| 2g | Not Specified | Streptococcus faecalis | 8 | [2] |
| 2g | Not Specified | Staphylococcus aureus | 4 | [2] |
| 2g | Not Specified | MRSA | 4 | [2] |
| 1b, 1c, 2e, 2g | Not Specified | Candida albicans | 64 | [2] |
| 1b, 1c, 2e, 2g | Not Specified | Aspergillus niger | 64 | [2] |
| 65a | Not Specified | E. coli | 0.026 | [10] |
| 65a | Not Specified | S. aureus | 0.031 | [10] |
| 65b | Not Specified | E. coli | 0.030 | [10] |
| 65b | Not Specified | S. aureus | 0.060 | [10] |
| 66a | Aliphatic ester chain | S. aureus | 3.12 | [10] |
| 66a | Aliphatic ester chain | E. coli | 3.12 | [10] |
| 67b | Not Specified | Bacillus cereus | 32 | [10] |
| 67b | Not Specified | S. aureus | 32 | [10] |
| 67b | Not Specified | E. coli | 64 | [10] |
| 67b | Not Specified | P. aeruginosa | 64 | [10] |
Antiviral Activity
Several alkyl-substituted benzimidazoles have demonstrated promising antiviral activity against a range of viruses. The nature and position of the alkyl substituent play a crucial role in determining the antiviral potency and spectrum.
Quantitative Antiviral Data
The antiviral activity is often expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50).
| Compound ID | Alkyl Substituent | Virus | EC50/IC50 (µM) | Reference |
| TCRB | Ribonucleoside | HCMV | IC50 = 2.9 | [11] |
| BDCRB | Ribonucleoside | HCMV | 4-fold > TCRB | [11] |
| DRB | Ribonucleoside | HCMV | IC50 = 42 | [11] |
| DRB | Ribonucleoside | HSV-1 | IC50 = 30 | [11] |
Anti-inflammatory Activity
Alkyl-substituted benzimidazoles have been investigated for their anti-inflammatory properties, with several derivatives showing potent activity in both in vitro and in vivo models. The mechanism of action often involves the inhibition of key inflammatory mediators and enzymes.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity can be assessed by measuring the inhibition of paw edema in animal models or by determining the IC50 values for the inhibition of inflammatory enzymes.
| Compound ID | Alkyl Substituent | Assay | Result | Reference |
| 6a | Methyl | Carrageenan-induced paw edema | Potent activity | [12] |
| 6d | Pentyl | Protein denaturation | IC50 = 39.7 µM | [12] |
| - | n-hexyl | Carrageenan-induced paw edema | 92.73% reduction | [13] |
| - | n-pentyl | Carrageenan-induced paw edema | 95.64% reduction | [13] |
| - | n-butyl | Carrageenan-induced paw edema | 97.62% reduction | [13] |
| 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | Cyclohexylamino | Carrageenan-induced paw edema | 53.2% inhibition | [13] |
| B2, B4, B7, B8 | Not Specified | Luminol-enhanced chemiluminescence | Lower IC50 than ibuprofen | [14] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of alkyl-substituted benzimidazoles and for the evaluation of their biological activities.
Synthesis of N-Alkyl Substituted Benzimidazoles
A general and efficient method for the synthesis of N-alkyl substituted benzimidazoles involves a one-pot, copper-catalyzed C-N bond formation protocol.[15][16]
Materials:
-
3-(2-aminophenyl)quinazolin-4(3H)-one
-
Alkyl halide (e.g., 1-bromopropane)
-
Copper(II) acetate monohydrate (Cu(OAc)2·H2O)
-
1,10-phenanthroline
-
Potassium phosphate (K3PO4)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried screw-cap reaction tube, add 3-(2-aminophenyl)quinazolin-4(3H)-one (1.0 equiv), K3PO4 (3.0 equiv), Cu(OAc)2·H2O (20 mol %), and 1,10-phenanthroline (30 mol %).
-
Add dry DMF (2.0 mL) to the reaction tube.
-
Add the alkyl halide (2.0 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl substituted benzimidazoquinazolinone.
Workflow for Synthesis and Biological Evaluation
The general workflow for the synthesis and evaluation of the biological activities of alkyl-substituted benzimidazoles is depicted below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.[17][18][19][20]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
96-well plates
-
Alkyl-substituted benzimidazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.[17]
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[17]
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[21][22][23]
Materials:
-
Bacterial or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth
-
96-well microtiter plates
-
Alkyl-substituted benzimidazole compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism (equivalent to a 0.5 McFarland standard).
-
Inoculate each well (except the sterility control) with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[22]
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[23][24]
Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[25][26][27][28]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Alkyl-substituted benzimidazole compounds
-
Plethysmometer
Procedure:
-
Administer the test compound to the animals (e.g., intraperitoneally or orally).
-
After a specific time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[28]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[28]
-
The percentage inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.
Conclusion
Alkyl-substituted benzimidazoles represent a versatile and promising class of compounds with a wide array of biological activities. The data and protocols presented in this guide highlight their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The structure-activity relationship studies reveal that the nature and position of the alkyl substituents are critical for their pharmacological effects. Further optimization of the benzimidazole scaffold through medicinal chemistry approaches holds the potential to yield novel and more potent therapeutic agents for a variety of diseases. The detailed experimental methodologies and pathway visualizations provided herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of benzimidazole-based drug discovery.
References
- 1. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eastjmed.org [eastjmed.org]
- 5. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing the antihelmintic mebendazole as a hedgehog inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 11. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acu.edu.in [acu.edu.in]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. royalsocietypublishing.org [royalsocietypublishing.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Broth Microdilution | MI [microbiology.mlsascp.com]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 26. inotiv.com [inotiv.com]
- 27. researchgate.net [researchgate.net]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Substituted Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole core, a bicyclic aromatic system in which benzene is fused to the 4- and 5-positions of an imidazole ring, represents a cornerstone in medicinal chemistry. Its structural similarity to naturally occurring purines allows for favorable interactions with various biological targets, establishing it as a "privileged scaffold" in drug discovery. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of 2-substituted benzimidazole derivatives, which have proven to be a particularly fruitful area of research, leading to a multitude of clinically significant therapeutic agents.
A Serendipitous Discovery and Early Synthetic Milestones
The history of benzimidazoles dates back to 1872, when Hobrecker first reported the synthesis of 2,5-dimethyl-1H-benzo[d]imidazole.[1][2][3][4][5][6][7][8] This pioneering work was achieved through the reduction of 2-nitro-4-methylacetanilide, followed by an intramolecular cyclization.[9][1][2][3][4][5][6] A few years later, in 1878, Ladenburg and Wundt developed an alternative synthesis by refluxing 3,4-diaminotoluene with acetic acid.[2][3] These early syntheses laid the groundwork for future exploration of this versatile heterocyclic system.
The therapeutic potential of the benzimidazole nucleus was first suggested in 1944 by Woolley, who noted its structural resemblance to purines and hypothesized its potential to elicit biological responses.[10][11] This was later substantiated by the discovery that 5,6-dimethylbenzimidazole is a breakdown product of vitamin B12, further highlighting its biological relevance.[8][10]
Foundational Synthetic Methodologies
The development of robust and versatile synthetic methods was crucial for unlocking the therapeutic potential of 2-substituted benzimidazoles. Two classical methods, the Phillips-Ladenburg and Weidenhagen reactions, have been particularly influential.
The Phillips-Ladenburg Reaction
The Phillips-Ladenburg reaction, a cornerstone in benzimidazole synthesis, involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a dilute mineral acid, such as hydrochloric acid.[7][12][13][14][15] This method is advantageous as it allows for the synthesis of benzimidazoles that cannot be prepared by simply heating the components together.[13] Good yields are typically obtained with aliphatic acids, and the reaction can also be applied to aromatic acids, often by conducting the reaction in sealed tubes at elevated temperatures.[13][14]
The Weidenhagen Reaction
Another classical approach is the Weidenhagen reaction, which involves the condensation of an o-phenylenediamine with an aldehyde or ketone in the presence of an oxidizing agent, such as copper(II) acetate.[7][12][15] This method provides a direct route to 2-substituted and 1,2-disubstituted benzimidazoles.
Modern and Green Synthetic Approaches
While the classical methods remain relevant, significant research has focused on developing more efficient, versatile, and environmentally friendly synthetic protocols. These modern approaches often utilize catalysts, microwave irradiation, and greener solvents to improve yields, reduce reaction times, and simplify workup procedures.[8][10][16][17]
Key developments include:
-
Catalytic Syntheses: A wide array of catalysts, including Lewis acids (e.g., Er(OTf)₃, Sc(OTf)₃), inorganic salts (e.g., MgCl₂·6H₂O, MgI₂), and metal nanoparticles, have been employed to promote the condensation of o-phenylenediamines with aldehydes or carboxylic acids under milder conditions.[10][18][19]
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of benzimidazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating.[9][17]
-
Green Solvents and Catalysts: In line with the principles of green chemistry, researchers have explored the use of environmentally benign solvents like water and ionic liquids, as well as recyclable catalysts, to minimize the environmental impact of benzimidazole synthesis.[9][10][16]
A Plethora of Pharmacological Activities
The 2-substituted benzimidazole scaffold has been a prolific source of pharmacologically active compounds, leading to the development of numerous marketed drugs.[20][21][22][23][24][25][26][27] The versatility of this core allows for fine-tuning of its biological activity through modification of the substituent at the 2-position, as well as at the nitrogen atoms of the imidazole ring.
The broad spectrum of biological activities associated with 2-substituted benzimidazoles includes:
-
Anthelmintic Activity: This is one of the most well-established activities of benzimidazoles. Drugs like albendazole, mebendazole, and flubendazole are widely used to treat parasitic worm infections.[11][20][21][23] They function by binding to the β-tubulin of the parasites, thereby inhibiting microtubule polymerization.[23]
-
Antiulcer Activity: The discovery of proton pump inhibitors (PPIs) revolutionized the treatment of acid-related gastrointestinal disorders. Omeprazole and lansoprazole are prominent examples of 2-substituted benzimidazole derivatives that effectively suppress gastric acid secretion.[7][20][28]
-
Anticancer Activity: Numerous 2-substituted benzimidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of topoisomerase I, tubulin polymerization, and various kinases.[18][25][27][]
-
Antiviral Activity: Benzimidazole derivatives have shown efficacy against a range of viruses, including HIV, hepatitis C virus, and human cytomegalovirus.[18][25][30]
-
Other Activities: The pharmacological profile of 2-substituted benzimidazoles extends to analgesic, anti-inflammatory, antihypertensive, antihistaminic, antifungal, and antimicrobial activities.[8][18][20][21][22][24][26][28][][30][31]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis and biological activity of 2-substituted benzimidazole derivatives.
Table 1: Selected Synthetic Yields of 2-Substituted Benzimidazoles
| Catalyst/Conditions | Reactants | Product | Yield (%) | Reference |
| MgCl₂·6H₂O | o-phenylenediamine, aldehyde | 2-substituted benzimidazole | High | [18] |
| [BMIM]HSO₄ (Ionic Liquid), Microwave | o-phenylenediamine, aromatic aldehyde | 2-substituted benzimidazole | Excellent | [10] |
| Er(OTf)₃, Water | o-phenylenediamine, aldehyde | 2-substituted benzimidazole | High | [10] |
| NH₄Cl | o-phenylenediamine, carbonyl compound | 2-substituted benzimidazole | 75-94 | [32] |
| tert-butyl nitrite, THF | o-phenylenediamine, 4-chlorobenzaldehyde | 2-(4-chlorophenyl) benzimidazole | 80 | [12] |
Table 2: Selected Biological Activities of 2-Substituted Benzimidazole Derivatives
| Compound | Activity | Assay/Cell Line | IC₅₀/EC₅₀/MIC | Reference |
| Compound 32 | Anti-HIV-1 | --- | 1.3 µM | [18] |
| Compound 33 | Anti-HIV-1 | --- | 0.79 µM | [18] |
| Compound 34 | Anti-Hepatitis C Virus | --- | 3.0 nM | [18] |
| Compound 35 | Anti-Hepatitis C Virus | --- | 5.5 nM | [18] |
| Compound 45 | Anticancer | MCF-7 cells | 25.72 ± 3.95 µM | [18][] |
| Compound 46 | Anticancer | HCT116 cell line | 0.00005 µM/mL | [18] |
| Compound 47 | Anticancer | HCT116 cell line | 0.00012 µM/mL | [18] |
| Compounds 56-59 | Vasodilation | --- | 0.145-0.214 mM | [18] |
| Salicylic acid derivative | Antioxidant (ABTS) | --- | < 5 mg/ml | [20] |
| Salicylic acid derivative | Antioxidant (DPPH) | --- | 37 mg/ml | [20] |
| 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives | Antibacterial (S. aureus) | --- | 0.39-0.78 µg/mL | [30][31] |
Key Experimental Protocols
General Procedure for the Phillips-Ladenburg Synthesis of 2-Methyl-1H-benzimidazole[14]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzene-1,2-diamine in 4N hydrochloric acid.
-
Addition of Reagent: Add an equimolar amount of acetic acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
General Procedure for the Synthesis of 2-Substituted Benzimidazoles via Condensation of o-Phenylenediamine with Aldehydes using a Catalyst[19][33]
-
Reaction Setup: To a solution of o-phenylenediamine (1 mmol) in a suitable solvent (e.g., ethanol, acetonitrile), add the desired aldehyde (1 mmol) and the catalyst (e.g., MgCl₂·6H₂O, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature or under reflux for the time required to complete the reaction (monitored by TLC).
-
Workup: Upon completion, pour the reaction mixture into crushed ice.
-
Isolation and Purification: Filter the precipitated solid, wash with water, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure 2-substituted benzimidazole.
Logical Relationships and Signaling Pathways
The diverse biological activities of 2-substituted benzimidazoles stem from their ability to interact with a variety of biological targets. The following diagram illustrates the relationship between the benzimidazole scaffold, its various substitutions, and the resulting pharmacological activities.
Many benzimidazole-based drugs exert their effects by modulating specific signaling pathways. For instance, benzimidazole-based anticancer agents can interfere with tubulin dynamics, a critical component of the cell cytoskeleton and mitotic spindle.
Conclusion
From its humble beginnings in the late 19th century, the 2-substituted benzimidazole scaffold has evolved into a mainstay of modern medicinal chemistry. The development of diverse synthetic methodologies, from classical condensation reactions to modern green approaches, has enabled the creation of vast libraries of these compounds. This has led to the discovery of numerous drugs with a wide range of therapeutic applications, impacting human and animal health globally. The continued exploration of this privileged scaffold, driven by a deeper understanding of its structure-activity relationships and mechanisms of action, promises to yield new and improved therapeutic agents for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. researchgate.net [researchgate.net]
- 4. ijmpronline.com [ijmpronline.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijarsct.co.in [ijarsct.co.in]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. adichemistry.com [adichemistry.com]
- 14. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 20. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
- 21. researchgate.net [researchgate.net]
- 22. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Benzimidazole - Wikipedia [en.wikipedia.org]
- 24. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. researchgate.net [researchgate.net]
- 27. impactfactor.org [impactfactor.org]
- 28. longdom.org [longdom.org]
- 30. pharmatutor.org [pharmatutor.org]
- 31. srrjournals.com [srrjournals.com]
- 32. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-octyl-1H-benzimidazole (CAS: 13060-24-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-octyl-1H-benzimidazole (CAS: 13060-24-7), a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. While specific research on this particular derivative is limited, this document extrapolates from the extensive literature on 2-alkyl-substituted benzimidazoles to present its physicochemical properties, proposed synthesis protocols, and potential biological activities. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, logical relationships and experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound is a small molecule characterized by a benzimidazole core with an eight-carbon alkyl chain at the 2-position. This lipophilic side chain is expected to significantly influence its biological activity and pharmacokinetic profile.
| Property | Value | Reference |
| CAS Number | 13060-24-7 | |
| Molecular Formula | C₁₅H₂₂N₂ | [1][2] |
| Molecular Weight | 230.35 g/mol | [1][2] |
| Appearance | Expected to be a solid at room temperature | |
| Purity | ≥97% (Commercially available) | [1] |
| Calculated LogP | 4.46 - 5.2 | [1][2] |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | [1][2] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Rotatable Bonds | 7 | [1] |
Synthesis
Proposed Experimental Protocol: Condensation of o-Phenylenediamine and Nonanoic Acid
This protocol is based on the general Phillips condensation method for benzimidazole synthesis.
Reagents and Materials:
-
o-Phenylenediamine
-
Nonanoic acid
-
4M Hydrochloric acid or Polyphosphoric acid (PPA)
-
Sodium carbonate solution (10%)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in 4M hydrochloric acid or polyphosphoric acid.
-
Add nonanoic acid (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 120-150°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% sodium carbonate solution until a precipitate is formed.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure this compound.
Biological Activity
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, antifungal, anthelmintic, and anticancer effects. The presence of the C8 alkyl chain in this compound is expected to enhance its lipophilicity, which may improve its ability to penetrate cell membranes and interact with intracellular targets.
While specific biological data for this compound is scarce, a study on a series of benzimidazole-based naphthalimide triazoles and triazolium compounds reported that an "octyl group-containing compound" displayed potent antibacterial activity against Staphylococcus aureus[3]. This suggests that the octyl substituent can contribute positively to the antimicrobial properties of benzimidazole derivatives.
Proposed Experimental Protocols for Biological Evaluation
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its concentration to the standard (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add the inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Potential Mechanism of Action
The mechanism of action of benzimidazole derivatives is diverse and depends on the specific substitution pattern and the biological context. For anthelmintic and some anticancer benzimidazoles, the primary mechanism involves the inhibition of tubulin polymerization, leading to disruption of the microtubule network, which is crucial for cell division and other essential cellular functions.
Given the structural similarity to other 2-substituted benzimidazoles, it is plausible that this compound could exert its biological effects through one or more of the following pathways:
-
Inhibition of Tubulin Polymerization: This is a hallmark of many anthelmintic and anticancer benzimidazoles.
-
Inhibition of Nucleic Acid Synthesis: Some benzimidazole derivatives have been shown to interfere with DNA and RNA synthesis.
-
Enzyme Inhibition: Benzimidazoles can act as inhibitors of various enzymes, such as protein kinases and polymerases.
-
Disruption of Mitochondrial Function: Interference with mitochondrial respiration and energy production has been observed for some benzimidazoles.
Proposed Experimental Protocol for Mechanistic Studies: Tubulin Polymerization Assay
Objective: To determine if this compound inhibits tubulin polymerization.
Materials:
-
This compound
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Polymerization buffer
-
Fluorescence spectrophotometer
-
Fluorescent reporter for tubulin polymerization
Procedure:
-
Prepare a reaction mixture containing purified tubulin in polymerization buffer.
-
Add various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Initiate polymerization by adding GTP and incubating the mixture at 37°C.
-
Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.
-
Compare the polymerization rates in the presence and absence of the compound to determine its inhibitory effect.
Conclusion
This compound is a promising, yet understudied, member of the benzimidazole family. Its lipophilic nature suggests the potential for enhanced cellular uptake and potent biological activity. Based on the extensive research on related compounds, it is a strong candidate for investigation as an antimicrobial, antifungal, and cytotoxic agent. The proposed synthetic and experimental protocols in this guide provide a solid framework for researchers to begin exploring the therapeutic potential of this compound. Further studies are warranted to elucidate its precise biological activities, mechanism of action, and potential for drug development.
References
Navigating the Unseen: A Technical Guide to the Chemical Safety and Handling of 2-Octyl-1H-Benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the chemical safety and handling of 2-octyl-1H-benzimidazole. Due to a lack of specific toxicological data for this compound, this guide is primarily based on information available for the broader benzimidazole class of chemicals. All procedures should be conducted with a thorough understanding of the general risks associated with chemical handling and in accordance with institutional and regulatory guidelines. A substance-specific risk assessment is highly recommended before use.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and material science.[1] The subject of this guide, this compound, is a derivative characterized by an eight-carbon alkyl chain at the 2-position of the benzimidazole core. This structural feature is likely to influence its physicochemical properties, such as solubility and lipophilicity, which in turn can affect its biological activity and toxicological profile.[2] This guide aims to provide a detailed framework for the safe handling, storage, and disposal of this compound, drawing upon the known characteristics of related benzimidazole compounds.
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties of this compound and Benzimidazole
| Property | This compound (Computed) | Benzimidazole (Experimental) |
| Molecular Formula | C₁₅H₂₂N₂ | C₇H₆N₂ |
| Molecular Weight | 230.35 g/mol [3] | 118.14 g/mol |
| Melting Point | Not available | 170-172 °C |
| Boiling Point | Not available | >360 °C |
| Solubility | Not available | Soluble in alcohol and aqueous solutions of strong acids and alkalis.[4] |
| LogP | 5.2 (Computed)[3] | 1.23 |
Table 2: Acute Toxicity Data for Related Benzimidazole Compounds
| Compound | Test Species | Route of Administration | LD50 | Reference |
| Benzimidazole | Mouse | Oral | 2910 mg/kg | [5] |
| Benzimidazole | Rat | Intraperitoneal | 385 mg/kg | [5] |
| 3-[2-(1H-Benzimidazol-2-ylsulfanyl)-ethyl]-1,3-oxazolidin-2-one (OXB1) | Rat | Intraperitoneal | 1084 mg/kg | [6] |
Hazard Identification and Classification
Based on the toxicological profile of related benzimidazole derivatives, this compound should be handled as a potentially hazardous substance. The primary hazards associated with the benzimidazole class include:
-
Serious Hematological and Hepatic Adverse Events: Some benzimidazole derivatives, particularly albendazole, have been associated with bone marrow failure, leukopenia, and hepatic disorders.[7][8]
-
Skin Sensitization: There is limited evidence that skin contact with benzimidazole can cause a sensitization reaction in some individuals.[5]
-
Moderate Acute Toxicity: Some benzimidazoles are considered moderately toxic substances.[6]
It is important to note that the long alkyl chain in this compound may increase its lipophilicity, potentially leading to enhanced absorption through the skin and cell membranes.[2]
Experimental Protocols for Safety Assessment
The following are generalized experimental protocols for key safety assessments that should be considered for this compound.
Acute Oral Toxicity Study (General Guideline based on OECD 423)
-
Objective: To determine the acute oral toxicity (LD50) of the test substance.
-
Test Animals: Healthy, young adult rats (e.g., Wistar strain), nulliparous and non-pregnant females.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage. A suitable vehicle should be used if the substance is a solid or cannot be administered directly.
-
A starting dose of 300 mg/kg body weight is typically used.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Based on the outcome, the dose for the next group of animals is adjusted up or down.
-
-
Endpoint: The LD50 is determined based on the dose at which mortality is observed.
In Vitro Skin Irritation/Corrosion Test (General Guideline based on OECD 439)
-
Objective: To assess the potential of the substance to cause skin irritation or corrosion.
-
Test System: A reconstructed human epidermis (RhE) model.
-
Procedure:
-
The test substance is applied topically to the surface of the skin tissue model.
-
The tissue is incubated for a defined period.
-
After exposure, the tissue is rinsed and incubated with a viability-staining solution (e.g., MTT).
-
Cell viability is determined by measuring the amount of formazan produced.
-
-
Endpoint: The substance is classified as an irritant or corrosive based on the reduction in cell viability compared to a negative control.
Visualizations
General Workflow for Chemical Safety Assessment
Caption: A generalized workflow for the safety assessment of a new chemical entity.
Hypothetical Signaling Pathway for Benzimidazole-Induced Cytotoxicity
Caption: Hypothetical pathway of cytotoxicity for some benzimidazole derivatives via tubulin polymerization inhibition.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, the following handling procedures and PPE are recommended:
Table 3: Personal Protective Equipment (PPE) Recommendations
| Protection Area | Required Equipment | Specifications |
| Eye/Face | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or NIOSH (US) approved. |
| Skin | Chemical-resistant gloves (e.g., nitrile) and a lab coat | Gloves must be inspected prior to use. |
| Respiratory | Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended. | Ensure proper fit and use. |
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or fumes.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
First Aid Measures
Table 4: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways. Contaminated packaging should be treated as the product itself.
Conclusion
While this compound is a compound with potential applications, the lack of specific safety and toxicological data necessitates a cautious approach to its handling. By adhering to the general safety principles outlined in this guide, which are based on the broader class of benzimidazoles, researchers can minimize their risk of exposure and ensure a safe working environment. It is imperative that further experimental studies are conducted to fully characterize the toxicological profile of this specific compound.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C15H22N2 | CID 1713139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization’s pharmacovigilance database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Synthesis of 2-octyl-1H-benzimidazole
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-octyl-1H-benzimidazole, a substituted benzimidazole derivative with potential applications in medicinal chemistry and materials science. The synthesis is achieved through the acid-catalyzed condensation of o-phenylenediamine and nonanoic acid, following a modified Phillips-Ladenburg benzimidazole synthesis. This method is robust, proceeds in a single step, and yields the desired product in good purity. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds that are of considerable interest due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The 2-substituted benzimidazoles are particularly important scaffolds in drug discovery. The synthesis of these compounds is commonly achieved through the condensation of o-phenylenediamine with either a carboxylic acid or an aldehyde. The Phillips-Ladenburg synthesis, which utilizes a carboxylic acid and an acid catalyst, is a widely adopted and reliable method for preparing a variety of 2-substituted benzimidazoles.[1] This protocol details the synthesis of this compound using o-phenylenediamine and nonanoic acid in the presence of an acid catalyst.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
o-phenylenediamine + Nonanoic acid → this compound + 2H₂O
Experimental Protocol
Materials and Reagents:
-
o-phenylenediamine (98% purity)
-
Nonanoic acid (97% purity)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol (95%)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (1.08 g, 10 mmol) and nonanoic acid (1.74 g, 11 mmol).
-
Addition of Catalyst: Carefully add polyphosphoric acid (10 g) to the reaction mixture.
-
Reaction: Heat the mixture to 150°C and stir for 4 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1 v/v).
-
Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol/water to yield this compound as a solid.
Data Presentation
| Parameter | Value |
| Reactants | |
| o-phenylenediamine | 1.08 g (10 mmol) |
| Nonanoic acid | 1.74 g (11 mmol) |
| Product | |
| Product Name | This compound |
| Theoretical Yield | 2.30 g |
| Actual Yield | To be determined experimentally |
| Percent Yield | To be determined experimentally |
| Characterization | |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | Expected peaks for aromatic and alkyl protons |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected peaks for aromatic and alkyl carbons |
| Mass Spectrometry (ESI) | m/z [M+H]⁺ expected at 231.18 |
Safety Precautions
-
Conduct all steps in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Polyphosphoric acid is corrosive; handle with care.
-
Avoid inhalation of vapors and contact with skin and eyes.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2-Octyl-1H-benzimidazole as a Corrosion Inhibitor for Steel in Acidic Environments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of 2-octyl-1H-benzimidazole as a corrosion inhibitor for steel in acidic media. The information is compiled from various studies on benzimidazole derivatives, with a particular focus on structurally similar compounds.
Introduction
Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for metals in acidic environments. Benzimidazole and its derivatives are a prominent class of such inhibitors. They function by adsorbing onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acid. The presence of nitrogen atoms and aromatic rings in the benzimidazole structure facilitates this adsorption. The introduction of an alkyl chain, such as an octyl group, can further enhance the protective properties by creating a hydrophobic layer.
This compound is a promising candidate for corrosion inhibition due to the combined effects of the benzimidazole ring and the long alkyl chain. This document outlines the standard experimental procedures to quantify its performance.
Proposed Mechanism of Action
The corrosion inhibition mechanism of this compound on a steel surface in an acidic medium is believed to involve the following steps:
-
Protonation: In an acidic solution, the nitrogen atoms in the benzimidazole ring can become protonated.
-
Adsorption: The inhibitor molecules adsorb onto the steel surface. This adsorption can be a combination of:
-
Physisorption: Electrostatic interaction between the protonated inhibitor molecules and the negatively charged steel surface (due to the adsorption of anions like Cl⁻).
-
Chemisorption: Donation of lone pair electrons from the nitrogen atoms and π-electrons from the benzene ring to the vacant d-orbitals of iron atoms.
-
-
Protective Film Formation: The adsorbed inhibitor molecules, particularly the long octyl chains, form a dense, hydrophobic film on the steel surface. This film acts as a barrier, preventing the corrosive species (H⁺ and Cl⁻) from reaching the metal surface.
The inhibitor acts as a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
Caption: Proposed mechanism of this compound on steel.
Experimental Protocols
The following protocols are standard methods for evaluating the performance of corrosion inhibitors.
-
Working Electrode: Mild steel or carbon steel coupons of known composition (e.g., C38 steel). For electrochemical studies, the coupons are typically embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.
-
Corrosive Medium: 1 M Hydrochloric acid (HCl) or 0.5 M Sulfuric acid (H₂SO₄) solution, prepared by diluting analytical grade acid with double-distilled water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in the acidic medium. Subsequent concentrations are prepared by serial dilution.
-
Sample Pre-treatment:
-
Mechanically polish the steel coupons with a series of emery papers of decreasing grit size (e.g., from 180 to 1200 grit).
-
Degrease the polished coupons with acetone or ethanol.
-
Rinse thoroughly with double-distilled water.
-
Dry the coupons in a stream of warm air.
-
This gravimetric method provides a direct measure of the corrosion rate.
-
Weigh the pre-treated steel coupons accurately (W₁).
-
Immerse the coupons in the acidic solution with and without different concentrations of this compound.
-
Maintain the solution at a constant temperature (e.g., 308 K) in a water bath for a specified immersion period (e.g., 6 hours).
-
After the immersion period, remove the coupons from the solution.
-
Rinse the coupons with double-distilled water and scrub with a soft brush to remove corrosion products.
-
Dip the coupons in acetone and dry them.
-
Weigh the coupons again (W₂).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10⁴ × ΔW) / (A × t × ρ) where ΔW is the weight loss (W₁ - W₂ in grams), A is the surface area of the coupon (cm²), t is the immersion time (hours), and ρ is the density of the steel (g/cm³).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.
Electrochemical tests are performed using a three-electrode cell configuration with a potentiostat.
-
Working Electrode (WE): Prepared steel coupon.
-
Counter Electrode (CE): Platinum or graphite rod.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Immerse the three-electrode setup in the test solution (acid with and without inhibitor).
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.
3.3.1 Potentiodynamic Polarization (PDP)
This technique provides information on both anodic and cathodic reactions.
-
After OCP stabilization, scan the potential from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density (log i) versus the electrode potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
3.3.2 Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the inhibitor film.
-
After OCP stabilization, apply a small amplitude AC voltage signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Caption: Workflow for evaluating corrosion inhibitor performance.
Data Presentation
The following tables present representative data for a benzimidazole derivative structurally similar to this compound, specifically 1-octyl-2-(octylthio)-1H-benzimidazole in 1 M HCl at 308 K.[1][2] This data serves as an expected performance benchmark.
Table 1: Weight Loss Measurement Data [1][2]
| Inhibitor Conc. (M) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (0) | 18.5 | 1.23 | - |
| 1 x 10⁻⁶ | 9.8 | 0.65 | 47.0 |
| 1 x 10⁻⁵ | 5.4 | 0.36 | 70.8 |
| 1 x 10⁻⁴ | 2.6 | 0.17 | 86.0 |
| 1 x 10⁻³ | 1.3 | 0.09 | 93.0 |
Table 2: Potentiodynamic Polarization Data [1][2]
| Inhibitor Conc. (M) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |
| Blank (0) | -475 | 1050 | 75 | -130 | - |
| 1 x 10⁻⁶ | -470 | 540 | 70 | -125 | 48.6 |
| 1 x 10⁻⁵ | -465 | 305 | 68 | -120 | 71.0 |
| 1 x 10⁻⁴ | -460 | 145 | 65 | -115 | 86.2 |
| 1 x 10⁻³ | -455 | 70 | 60 | -110 | 93.3 |
Table 3: Electrochemical Impedance Spectroscopy Data [1][2]
| Inhibitor Conc. (M) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank (0) | 45 | 150 | - |
| 1 x 10⁻⁶ | 90 | 80 | 50.0 |
| 1 x 10⁻⁵ | 160 | 45 | 71.9 |
| 1 x 10⁻⁴ | 330 | 25 | 86.4 |
| 1 x 10⁻³ | 680 | 15 | 93.4 |
Adsorption Isotherm
To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often found to be a good fit for benzimidazole derivatives, which assumes the formation of a monolayer of the inhibitor on the steel surface.[1][2][3]
The Langmuir isotherm is described by the equation: C / θ = 1 / K_ads + C where C is the inhibitor concentration, θ is the surface coverage (θ = IE% / 100), and K_ads is the adsorption equilibrium constant. A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm.
Conclusion
The protocols and data presented provide a robust framework for the systematic evaluation of this compound as a corrosion inhibitor for steel in acidic media. The experimental results obtained from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy are expected to demonstrate high inhibition efficiency, increasing with inhibitor concentration. The long octyl chain is anticipated to contribute significantly to the formation of a stable and effective protective layer on the steel surface.
References
Application of 2-Octyl-1H-Benzimidazole in Antimicrobial Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties. The structural similarity of the benzimidazole core to purine nucleosides allows for interaction with various biopolymers in microorganisms, making it a "privileged scaffold" in drug discovery. The 2-substituted benzimidazoles, in particular, have been a focal point of research for the development of new antimicrobial agents.
This document provides detailed application notes and protocols for the evaluation of the antimicrobial properties of 2-octyl-1H-benzimidazole. While specific quantitative data for this compound is not extensively available in the public domain, this guide presents data for structurally related 2-alkyl-benzimidazole derivatives to provide a comparative context. The protocols outlined below are established methods for determining the antimicrobial and anti-biofilm efficacy of novel compounds like this compound.
Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives
Quantitative data for the antimicrobial activity of various benzimidazole derivatives are summarized below. This data serves as a reference for the expected range of activity for this class of compounds. It is important to note that direct MIC and MBC values for this compound are not readily found in the cited literature; the data presented is for other derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzimidazole Derivatives against Bacteria
| Compound ID | Derivative Type | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Reference |
| Compound 2g | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | 4 | - | - | [1] |
| MRSA strain | N-alkylated-2-(substituted phenyl)-1H-benzimidazole | 4 | - | - | [1] |
| Compound 5b | 2-benzylthiomethyl-1H-benzimidazole | 140-320 | 140-400 | - | |
| Compound 5d | 2-benzylthiomethyl-1H-benzimidazole | 140-320 | - | - | |
| Compound 5e | 2-benzylthiomethyl-1H-benzimidazole | 140-320 | 140-400 | - | |
| Compound 5g | 2-benzylthiomethyl-1H-benzimidazole | 140-320 | 140-400 | - | |
| Compound 5j | 2-benzylthiomethyl-1H-benzimidazole | 140-320 | 140-400 | - |
Note: '-' indicates data not reported.
Table 2: Anti-biofilm Activity of Selected Benzimidazole Derivatives
| Compound ID | Organism | Assay Type | Metric | Value | Reference |
| Compound 3d | P. aeruginosa | Biofilm Inhibition | % Inhibition | 71.70% | [2] |
| Compound 7f | P. aeruginosa | Biofilm Inhibition | % Inhibition | 68.90% | [2] |
| ABC-1 | P. aeruginosa CF-145 | MBEC Assay | IC50 | 45.9 nM | [2][3] |
| TFBZ | MRSA | Planktonic | MIC | 4 µg/mL | [2] |
| TFBZ | MRSA | Planktonic | MBC | 8 µg/mL | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
A common method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.
Materials:
-
o-phenylenediamine
-
Nonanoic acid (pelargonic acid)
-
4N Hydrochloric acid (HCl)
-
Ammonium hydroxide solution
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and nonanoic acid (1.1 equivalents).
-
Add 4N HCl to the mixture to act as a catalyst and solvent.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture by the dropwise addition of ammonium hydroxide solution until a precipitate is formed.
-
Collect the precipitate by filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain pure this compound.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound against bacteria.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add a specific volume of the compound stock solution to the first well of each row to achieve the highest desired concentration, and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard 100 µL from the tenth well.
-
The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no bacteria).
-
-
Inoculation: Inoculate all wells, except the sterility control, with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 3: Anti-Biofilm Activity Assay (Crystal Violet Staining)
This protocol is used to assess the ability of a compound to inhibit biofilm formation.
Materials:
-
This compound
-
Bacterial strains known for biofilm formation (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid in water
-
Plate reader (spectrophotometer)
Procedure:
-
Preparation of Inoculum: Grow the bacterial strain overnight in TSB. Dilute the overnight culture in fresh TSB to a starting OD₆₀₀ of approximately 0.05.
-
Treatment:
-
Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate.
-
Add 100 µL of TSB containing various concentrations of this compound (prepared by serial dilution) to the wells. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing:
-
Carefully discard the planktonic cells (supernatant) from each well.
-
Gently wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.
-
-
Staining:
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells again with PBS three times.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 595 nm using a plate reader.
-
The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the positive control.
-
Potential Mechanism of Action and Signaling Pathways
While the exact mechanism of action for this compound is not definitively established, related benzimidazole derivatives have been shown to exert their antimicrobial effects through various pathways. The lipophilic octyl chain at the 2-position may enhance the compound's ability to penetrate bacterial cell membranes.
One of the proposed mechanisms for some benzimidazoles is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[4] By binding to the B subunit of DNA gyrase, these compounds can disrupt DNA synthesis, leading to bacterial cell death.[4] Another potential mechanism, particularly relevant for anti-biofilm activity, is the disruption of quorum sensing (QS) systems.[2] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the formation of biofilms.[2]
Conclusion
This compound, as part of the broader class of 2-substituted benzimidazoles, holds promise as a potential antimicrobial agent. The provided protocols offer a standardized framework for its synthesis and the systematic evaluation of its efficacy against various microbial pathogens and their biofilms. Further research is warranted to elucidate its precise mechanism of action and to generate specific quantitative data on its antimicrobial spectrum. The lipophilic nature of the 2-octyl substituent may confer unique properties that could be advantageous in the development of new anti-infective therapies.
References
Application Notes and Protocols for Testing the Antifungal Activity of 2-Octyl-1H-Benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodology for evaluating the in vitro antifungal activity of 2-octyl-1H-benzimidazole. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and accuracy.[1][2][3][4]
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antifungal properties.[5][6][7][8][9] The primary mechanism of action for many benzimidazole fungicides involves the disruption of microtubule formation by binding to β-tubulin, which interferes with fungal cell division and growth.[10][11] This document outlines a series of standardized in vitro assays to determine the antifungal efficacy of a novel derivative, this compound.
Key Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][3][12][13] This assay is crucial for quantifying the potency of this compound.
Protocol:
-
Preparation of Fungal Inoculum:
-
From a fresh 24-48 hour culture on an appropriate agar plate (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds), select several well-isolated colonies.[1][14]
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts. For molds, conidial suspensions are prepared and adjusted to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL.[13]
-
Further dilute the inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[13]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform two-fold serial dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).[15] The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the serially diluted compound.
-
Include a growth control (inoculum without the compound) and a sterility control (medium only).
-
Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for most Candida species, and up to 72 hours for Cryptococcus and some molds.[4]
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.[4] For yeasts, this is often a ≥50% reduction in turbidity. For molds, it is the lowest concentration showing complete inhibition.
-
Determination of Minimum Fungicidal Concentration (MFC)
Following the MIC determination, the MFC can be established to assess whether this compound has a fungicidal (killing) or fungistatic (inhibiting growth) effect.
Protocol:
-
Subculturing:
-
From the wells of the completed MIC assay that show no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto an appropriate agar plate (e.g., Sabouraud Dextrose Agar).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours or until growth is visible in control subcultures.
-
-
MFC Determination:
-
The MFC is the lowest concentration of the compound that results in no fungal growth on the subculture plates, which typically corresponds to a ≥99.9% reduction in CFU/mL from the initial inoculum.
-
Disk Diffusion Assay
The disk diffusion assay is a simpler, qualitative method to assess antifungal activity.[3][16] It is useful for screening purposes.
Protocol:
-
Preparation of Agar Plates and Inoculum:
-
Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue for optimal results with yeasts.[3]
-
Prepare a fungal inoculum as described for the broth microdilution assay (0.5 McFarland standard).
-
Evenly streak the inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
-
Application of Disks:
-
Apply sterile paper disks (6 mm in diameter) impregnated with a known concentration of this compound to the surface of the agar.
-
Include a negative control disk (impregnated with the solvent used to dissolve the compound) and a positive control disk (a known antifungal agent).
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.[17]
-
Time-Kill Assay
The time-kill assay provides information on the rate and extent of the fungicidal or fungistatic activity of an antifungal agent over time.[14][18]
Protocol:
-
Assay Setup:
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate 100 µL of the appropriate dilutions onto agar plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
Data Presentation
Quantitative data from the described assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: MIC and MFC of this compound against Various Fungal Strains
| Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |
| Candida albicans ATCC 90028 | |||
| Candida glabrata ATCC 90030 | |||
| Cryptococcus neoformans ATCC 90112 | |||
| Aspergillus fumigatus ATCC 204305 | |||
| Clinical Isolate 1 | |||
| Clinical Isolate 2 |
Table 2: Zone of Inhibition Diameters for this compound
| Fungal Strain | Zone of Inhibition (mm) |
| Concentration 1 (µ g/disk ) | |
| Candida albicans ATCC 90028 | |
| Candida glabrata ATCC 90030 | |
| Cryptococcus neoformans ATCC 90112 | |
| Aspergillus fumigatus ATCC 204305 | |
| Concentration 2 (µ g/disk ) | |
| Candida albicans ATCC 90028 | |
| Candida glabrata ATCC 90030 | |
| Cryptococcus neoformans ATCC 90112 | |
| Aspergillus fumigatus ATCC 204305 |
Table 3: Time-Kill Assay Results for this compound against Candida albicans
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (4x MIC) | Log10 CFU/mL (16x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Visualizations
Diagrams illustrating workflows and potential mechanisms are provided below in the DOT language for Graphviz.
Caption: Workflow for Antifungal Susceptibility Testing.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EVALUATION OF ANTIFUNGAL AND ANTIBACTERIAL ACTIVITY OF SOME NEW BENZIMIDAZOLE DERIVATIVES | Latin American Applied Research - An international journal [laar.plapiqui.edu.ar]
- 7. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 13. journals.asm.org [journals.asm.org]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. connectsci.au [connectsci.au]
- 17. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
2-Octyl-1H-benzimidazole: A Versatile Precursor for Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically significant drugs with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][][3][4] The therapeutic potential of benzimidazole derivatives is often modulated by the nature and position of substituents on the bicyclic ring system. Among the various substituted benzimidazoles, 2-octyl-1H-benzimidazole serves as a valuable lipophilic precursor for the synthesis of novel pharmaceutical agents. The long alkyl chain at the C-2 position can enhance membrane permeability and interaction with hydrophobic pockets of biological targets, while the N-H group of the imidazole ring provides a reactive site for further molecular elaboration.
These application notes provide a comprehensive overview of the synthetic utility of this compound as a precursor in pharmaceutical research and development. Detailed protocols for its synthesis and subsequent functionalization are presented, along with a summary of the potential pharmacological activities of its derivatives.
Synthesis of this compound
The primary and most common method for the synthesis of 2-substituted benzimidazoles is the condensation reaction of o-phenylenediamine with a carboxylic acid. In the case of this compound, this involves the reaction with nonanoic acid (pelargonic acid).
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Nonanoic acid
-
4M Hydrochloric acid or Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and nonanoic acid (1.1 equivalents).
-
Add 4M hydrochloric acid or polyphosphoric acid as a catalyst.
-
Heat the reaction mixture at reflux (typically 100-120°C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until a pH of 7-8 is reached.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to yield pure this compound.
Expected Yield: 75-85%
This compound as a Pharmaceutical Precursor
The utility of this compound in pharmaceutical synthesis primarily lies in the reactivity of the N-H bond of the imidazole ring. This site can be readily functionalized through N-alkylation or N-arylation to introduce a diverse range of substituents, leading to new chemical entities with potentially enhanced or novel pharmacological activities.
Logical Workflow for the Utilization of this compound as a Precursor
Caption: Workflow for developing pharmaceutical candidates from this compound.
N-Alkylation of this compound
N-alkylation is a fundamental step in diversifying the this compound scaffold. This reaction introduces an alkyl or substituted alkyl group at the N1 position, which can significantly influence the compound's lipophilicity, steric profile, and ability to interact with biological targets.
Experimental Protocol: N-Alkylation of this compound
This protocol is a general procedure adaptable for various alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature or heat to 50-60°C for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-alkylated-2-octyl-1H-benzimidazole derivative.
| Derivative | Alkylating Agent | Typical Yield (%) | Potential Application Area |
| 1-Benzyl-2-octyl-1H-benzimidazole | Benzyl bromide | 80-90 | Anticancer, Antimicrobial[4] |
| Ethyl 2-(2-octyl-1H-benzimidazol-1-yl)acetate | Ethyl bromoacetate | 75-85 | Anti-inflammatory |
Potential Pharmacological Activities and Mechanisms of Action
Derivatives of N-substituted-2-alkyl-benzimidazoles have shown promise in various therapeutic areas. The introduction of different functionalities at the N1 position can direct the molecule to interact with specific biological targets.
Antimicrobial Activity
N-alkylated benzimidazoles, including those with long alkyl chains, have demonstrated significant antibacterial and antifungal properties.[5] The lipophilic octyl group can facilitate the penetration of the microbial cell membrane.
Potential Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the biosynthesis of nucleic acids and amino acids in bacteria.[3] Inhibition of DHFR leads to the depletion of essential metabolites, ultimately causing cell death. Benzimidazole derivatives can act as inhibitors of this enzyme.
References
- 1. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
high-performance liquid chromatography (HPLC) analysis of 2-octyl-1H-benzimidazole
These application notes provide a comprehensive guide for the analysis of 2-octyl-1H-benzimidazole using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and quality control. The protocols outlined below are based on established methods for the analysis of related benzimidazole derivatives and are designed to ensure accurate and reproducible results.
Introduction
This compound is a member of the benzimidazole class of compounds, which are known for their diverse pharmacological activities. Accurate and reliable analytical methods are crucial for the quantification and purity assessment of this compound in various matrices. HPLC is a powerful and versatile technique that is well-suited for this purpose, offering high resolution, sensitivity, and specificity.
This document details a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The provided protocols cover instrumentation, reagent preparation, sample analysis, and data interpretation.
Quantitative Data Summary
The following table summarizes the typical quantitative data obtained during the validation of the HPLC method for this compound analysis.
| Parameter | Result |
| Retention Time (t_R) | Approximately 6.8 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 15 ng/mL |
| Recovery | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
Experimental Protocols
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
-
Chromatographic Conditions
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 60% B
-
2-8 min: 60% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in methanol in a 100 mL volumetric flask and bring to volume with methanol. This is the standard stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase (initial composition of 60% B) to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL. These solutions are used to construct the calibration curve.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in methanol to obtain a theoretical concentration of approximately 10 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.
Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Key parameters of the HPLC method for this compound analysis.
Application Notes and Protocols for Potentiodynamic Polarization Studies of 2-Octyl-1H-benzimidazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the corrosion inhibition properties of 2-octyl-1H-benzimidazole using potentiodynamic polarization techniques. This document is intended for professionals in materials science, corrosion research, and chemical engineering.
Introduction
Benzimidazole and its derivatives are a class of heterocyclic compounds widely recognized for their excellent corrosion inhibition properties for various metals and alloys in acidic media.[1][2][3] Their efficacy is attributed to the presence of the benzimidazole ring system, which contains nitrogen heteroatoms with lone pairs of electrons and an aromatic system with π-electrons. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the corrosion process.[1] The this compound, with its alkyl chain, is expected to exhibit enhanced hydrophobicity and surface coverage, further improving its protective capabilities.
Potentiodynamic polarization is an electrochemical technique used to study the kinetics of corrosion. By varying the potential of a metal sample and measuring the resulting current, one can determine key corrosion parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes (βa and βc). These parameters provide insights into the corrosion rate and the mechanism of inhibition.
Quantitative Data Summary
| Inhibitor Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (η%) |
| Blank (0) | -485 | 1150 | 75 | 130 | - |
| 1 x 10⁻⁵ | -480 | 250 | 72 | 125 | 78.3 |
| 5 x 10⁻⁵ | -475 | 120 | 70 | 122 | 89.6 |
| 1 x 10⁻⁴ | -472 | 85 | 68 | 120 | 92.6 |
| 5 x 10⁻⁴ | -468 | 50 | 65 | 118 | 95.7 |
| 1 x 10⁻³ | -465 | 35 | 63 | 115 | 97.0 |
Note: This data is representative and compiled from studies on similar benzimidazole derivatives. Actual values for this compound may vary.
Experimental Protocol: Potentiodynamic Polarization
This protocol outlines the steps for conducting potentiodynamic polarization measurements to evaluate the corrosion inhibition efficiency of this compound.
3.1. Materials and Equipment
-
Working Electrode: A sample of the metal to be tested (e.g., mild steel, carbon steel) with a known surface area.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: A platinum or graphite rod/mesh with a large surface area.
-
Electrochemical Cell: A standard three-electrode corrosion cell.
-
Potentiostat/Galvanostat: An instrument capable of performing potentiodynamic scans.
-
Corrosive Medium: e.g., 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄).
-
Inhibitor: this compound of high purity.
-
Polishing materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200), alumina or diamond paste, and a polishing cloth.
-
Solvents: Acetone, ethanol, and deionized water for cleaning.
3.2. Procedure
-
Working Electrode Preparation:
-
Mechanically polish the working electrode surface using successively finer grades of SiC paper.
-
Perform a final polish with alumina or diamond paste to achieve a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water, followed by degreasing with acetone and ethanol.
-
Dry the electrode in a stream of warm air.
-
-
Electrolyte Preparation:
-
Prepare the desired corrosive medium (e.g., 1 M HCl) using analytical grade reagents and deionized water.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then prepare a series of test solutions with varying inhibitor concentrations by diluting the stock solution in the corrosive medium.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, the reference electrode, and the counter electrode.
-
Fill the cell with the test solution (either the blank corrosive medium or the inhibitor-containing solution).
-
Immerse the electrodes in the solution and allow the system to stabilize for a predetermined time (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current as a function of the applied potential.
-
-
Data Analysis:
-
Plot the potentiodynamic polarization curve as the logarithm of the current density (log i) versus the potential (E).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) from the intersection of the extrapolated anodic and cathodic Tafel slopes.
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inh) is the corrosion current density in the presence of the inhibitor.
-
Visualization of Workflow and Mechanism
4.1. Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for evaluating the corrosion inhibitor.
Caption: Experimental workflow for potentiodynamic polarization studies.
4.2. Proposed Corrosion Inhibition Mechanism
The diagram below illustrates the proposed mechanism of corrosion inhibition by this compound on a metal surface in an acidic medium. The inhibitor molecules adsorb onto the metal surface, blocking both anodic (metal dissolution) and cathodic (hydrogen evolution) reaction sites.
Caption: Proposed mechanism of corrosion inhibition.
References
Application Notes & Protocols: Formulation of 2-octyl-1H-benzimidazole for Industrial Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-octyl-1H-benzimidazole is a heterocyclic aromatic organic compound characterized by a benzimidazole core with an eight-carbon alkyl chain attached at the 2-position.[1] The benzimidazole scaffold is a privileged structure found in numerous compounds with a wide range of biological and chemical activities.[2][3] The presence of the lipophilic octyl group suggests potential applications where interaction with non-polar surfaces or enhanced solubility in organic media is required. This document outlines the formulation considerations, experimental protocols, and performance data for this compound in key industrial applications, primarily as a corrosion inhibitor and an antifungal agent.
Physicochemical Properties for Formulation
A successful formulation requires a thorough understanding of the active compound's physicochemical properties. While extensive experimental data for this compound is not widely published, the following table summarizes available and predicted data to guide formulation development.[1][4] General studies on benzimidazoles indicate they are often sparingly soluble in water but show good solubility in organic solvents like alcohols and DMSO.[5][6]
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂ | PubChem[1] |
| Molecular Weight | 230.35 g/mol | PubChem[1] |
| Appearance | Expected to be a solid at room temperature | BenchChem[5] |
| Melting Point | 144 °C | LookChem[4] |
| Boiling Point (Predicted) | 404.3 °C at 760 mmHg | LookChem[4] |
| LogP (Predicted) | 4.46 - 5.2 | LookChem, PubChem[1][4] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents | General for Benzimidazoles[5][6] |
Application 1: Corrosion Inhibitor
Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals, particularly for carbon steel in acidic environments.[7][8] The mechanism involves the adsorption of the molecule onto the metal surface, forming a protective barrier. The nitrogen atoms in the imidazole ring and the pi-electrons of the aromatic system facilitate this adsorption.[9] The octyl chain enhances this protective action by creating a hydrophobic layer.
Formulation Strategy
For application as a corrosion inhibitor, this compound is typically dissolved in a suitable solvent system that is miscible with the industrial fluid it will be added to (e.g., acidic cleaning baths, water-cooling systems).
-
Solvent Selection: Alcohols (e.g., ethanol, isopropanol) or glycols can be used as primary solvents.
-
Surfactants/Dispersants: For aqueous systems, non-ionic surfactants may be required to improve dispersibility and stability of the formulation.
-
Concentration: The effective concentration is typically in the parts-per-million (ppm) or low millimolar (mM) range. A stock solution should be prepared for easy dilution.
Quantitative Performance Data
The following table presents performance data for a structurally similar benzimidazole derivative, demonstrating the potential efficacy of this class of compounds.
| Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Reference |
| 1-octyl-2-(octylthio)-1H-benzimidazole | Mild Steel | 1 M HCl | 10⁻³ M | 93% | ResearchGate[9][10] |
Experimental Protocols
This protocol outlines the fundamental weight loss method for assessing the performance of a corrosion inhibitor formulation.
-
Coupon Preparation:
-
Obtain mild steel coupons of a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Polish the coupons sequentially with different grades of emery paper, degrease with acetone, wash with deionized water, and dry thoroughly.
-
Weigh each coupon accurately to four decimal places (W₁).
-
-
Inhibitor Solution Preparation:
-
Prepare the corrosive medium (e.g., 1 M HCl).
-
Prepare a blank solution (corrosive medium only).
-
Prepare test solutions by adding the this compound formulation to the corrosive medium to achieve the desired final concentrations (e.g., 50, 100, 200 ppm).
-
-
Immersion Test:
-
Immerse one prepared coupon into each test solution and the blank solution. Ensure the coupons are fully submerged.
-
Maintain the solutions at a constant temperature (e.g., 308 K) for a specified duration (e.g., 6 hours).
-
-
Final Weighing:
-
After the immersion period, remove the coupons, wash with a cleaning solution (e.g., 20% NaOH with zinc dust) to remove corrosion products, rinse with deionized water, dry, and re-weigh (W₂).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year: CR = (8.76 x 10^4 x ΔW) / (A x T x D) where ΔW is the weight loss (W₁ - W₂ in g), A is the coupon area (cm²), T is immersion time (hours), and D is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] x 100.
-
For a more detailed mechanistic insight, electrochemical methods are used.
-
Cell Setup: Use a standard three-electrode cell with a working electrode (mild steel), a platinum counter electrode, and a saturated calomel reference electrode (SCE).
-
Solution Preparation: Prepare solutions as described in Protocol 1.
-
Open Circuit Potential (OCP): Immerse the working electrode in the test solution and allow the potential to stabilize (typically for 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) at the OCP.
-
Analyze the resulting Nyquist plot to determine the charge transfer resistance (Rct). A larger Rct value indicates better corrosion inhibition.
-
-
Potentiodynamic Polarization:
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Extrapolate the Tafel plots to determine the corrosion current density (Icorr). A lower Icorr value signifies better inhibition.[9]
-
Visualizations
Caption: Workflow for formulating and testing a corrosion inhibitor.
Caption: Mechanism of corrosion inhibition by surface adsorption.
Application 2: Antifungal Agent
Benzimidazole derivatives are a well-established class of antifungal agents used in agriculture and medicine.[11] Their primary mechanism of action is the disruption of microtubule formation in fungal cells by binding to β-tubulin, which inhibits hyphal growth and nuclear division.[11]
Formulation Strategy
For use as a preservative in industrial products like paints, textiles, or leather, the formulation must ensure stability and bioavailability.[11]
-
Vehicle: For solvent-based systems, direct dissolution in solvents like ketones or esters is feasible. For aqueous systems (e.g., latex paints), a microemulsion or a dispersion is necessary.
-
Emulsifiers/Wetting Agents: A combination of non-ionic surfactants (e.g., alcohol ethoxylates) can be used to create a stable oil-in-water emulsion of this compound.
-
Stabilizers: UV stabilizers and antioxidants may be required to prevent degradation of the active ingredient, depending on the final application.
Quantitative Performance Data
The following data for various benzimidazole derivatives against phytopathogenic fungi illustrate the typical efficacy range. The specific IC₅₀ values for this compound would need to be determined experimentally.
| Compound | Fungal Species | IC₅₀ (µg/mL) | Reference |
| Derivative 4m | C. gloeosporioides | 20.76 | PubMed[12] |
| A. solani | 27.58 | PubMed[12] | |
| F. solani | 18.60 | PubMed[12] | |
| Derivative 7f | B. cinerea | 13.36 | PubMed[12] |
| Derivative 5b | C. gloeosporioides | 11.38 | PubMed[12] |
Experimental Protocols
This protocol determines the concentration of the inhibitor required to prevent fungal growth.[12]
-
Media and Culture Preparation:
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize it by autoclaving.
-
Maintain pure cultures of the test fungi (e.g., Aspergillus niger, Penicillium funiculosum) on PDA slants.
-
-
Inhibitor Stock Solution:
-
Prepare a stock solution of the this compound formulation in a suitable sterile solvent (e.g., DMSO).
-
-
Poisoned Plate Preparation:
-
While the sterile PDA is molten (around 45-50°C), add aliquots of the inhibitor stock solution to achieve a series of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Also prepare a control plate containing only the solvent.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
Using a sterile cork borer, cut a small disc (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.
-
Place the mycelial disc, face down, in the center of each prepared PDA plate (both control and inhibitor-amended).
-
-
Incubation and Measurement:
-
Incubate the plates at an optimal temperature (e.g., 25 ± 2°C) for a period sufficient for the control plate to show significant growth (e.g., 72-96 hours).
-
Measure the diameter of the fungal colony on each plate.
-
-
Calculations:
-
Percent Inhibition (PI%): PI% = [(dc - dt) / dc] x 100, where dc is the average diameter of the colony in the control plate and dt is the average diameter in the treated plate.
-
IC₅₀ Determination: Plot the Percent Inhibition against the logarithm of the inhibitor concentration and determine the concentration that causes 50% inhibition.
-
Visualizations
Caption: Antifungal mechanism of action for benzimidazoles.
Caption: Workflow for evaluating in vitro antifungal efficacy.
References
- 1. This compound | C15H22N2 | CID 1713139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Octyl-1H-benzimidazole in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-octyl-1H-benzimidazole in material science, primarily focusing on its role as a corrosion inhibitor for metals, particularly steel in acidic environments. Detailed experimental protocols for its synthesis and evaluation are also presented.
Application Notes
1. Introduction
This compound is a heterocyclic organic compound that has garnered interest in material science for its potential as an effective corrosion inhibitor. Its molecular structure, featuring a benzimidazole ring system and a long alkyl (octyl) chain, makes it a candidate for protecting metallic surfaces from corrosive degradation. The lone pair of electrons on the nitrogen atoms and the π-electrons of the benzimidazole ring facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents. The octyl group contributes to the formation of a hydrophobic layer, further repelling aqueous corrosive media.
2. Mechanism of Action as a Corrosion Inhibitor
The primary application of this compound in material science is the inhibition of metallic corrosion. The mechanism of inhibition is believed to occur through the following steps:
-
Adsorption: The benzimidazole derivative adsorbs onto the metal surface. This adsorption can be a combination of physisorption (electrostatic interactions between the charged metal surface and the protonated inhibitor) and chemisorption (coordination bonds between the lone pairs of nitrogen atoms and the vacant d-orbitals of the metal).
-
Protective Film Formation: The adsorbed molecules form a thin, protective film on the metal surface.
-
Corrosion Inhibition: This film acts as a barrier, isolating the metal from the corrosive environment (e.g., acid solution) and thereby preventing both anodic and cathodic corrosion reactions.
The adsorption of similar benzimidazole derivatives has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.
3. Quantitative Data Summary
| Concentration (M) | Corrosion Current Density (Icorr, µA/cm²) | Inhibition Efficiency (IE, %) |
| 0 (Blank) | 2102 | - |
| 1 x 10⁻⁶ | 756 | 64.0 |
| 1 x 10⁻⁵ | 441 | 79.0 |
| 1 x 10⁻⁴ | 231 | 89.0 |
| 1 x 10⁻³ | 147 | 93.0 |
Note: The data presented is for 1-octyl-2-(octylthio)-1H-benzimidazole, as a proxy for the performance of this compound.[1]
Experimental Protocols
1. Synthesis of this compound
This protocol describes a general method for the synthesis of 2-alkyl-1H-benzimidazoles via the condensation of o-phenylenediamine with a carboxylic acid.
Materials:
-
o-Phenylenediamine
-
Nonanoic acid (as a precursor for the octyl group)
-
4 M Hydrochloric acid (HCl)
-
Ammonium hydroxide solution
-
Ethanol
-
Activated charcoal
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
pH meter or pH paper
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (0.1 mol) in 4 M hydrochloric acid (100 mL).
-
Add nonanoic acid (0.1 mol) to the solution.
-
Heat the mixture under reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with ammonium hydroxide solution until a precipitate forms (pH ~7-8).
-
Filter the crude product using a Buchner funnel and wash with cold water.
-
Purify the crude product by recrystallization from ethanol, using activated charcoal to decolorize if necessary.
-
Dry the purified crystals of this compound in a desiccator.
-
Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.
2. Evaluation of Corrosion Inhibition Performance
a. Weight Loss Method
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of metal coupons.
Materials:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
This compound solutions of various concentrations
-
Acetone
-
Distilled water
-
Abrasive paper (emery paper)
-
Analytical balance
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons (W_initial).
-
Immersion: Immerse the coupons in beakers containing the corrosive medium with and without different concentrations of this compound.
-
Exposure: Maintain the beakers at a constant temperature (e.g., 308 K) for a specified period (e.g., 6 hours).
-
Final Weighing: After the exposure time, remove the coupons, wash them with distilled water and a cleaning solution (e.g., a solution containing HCl, Sb₂O₃, and SnCl₂), dry, and re-weigh (W_final).
-
Calculations:
-
Corrosion Rate (CR) = (W_initial - W_final) / (Surface Area × Time)
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
b. Potentiodynamic Polarization (PDP)
Objective: To determine the corrosion potential (Ecorr), corrosion current density (Icorr), and to understand the effect of the inhibitor on anodic and cathodic reactions.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum wire)
Procedure:
-
Electrode Preparation: Prepare the mild steel working electrode by polishing, degreasing, and washing as described for the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode and fill it with the test solution (blank or with inhibitor).
-
Stabilization: Allow the open-circuit potential (OCP) to stabilize for about 30-60 minutes.
-
Polarization Scan: Perform a potentiodynamic scan from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the logarithm of the current density versus potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential to determine the corrosion current density (Icorr).
-
Calculation:
-
Inhibition Efficiency (IE%) = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
c. Electrochemical Impedance Spectroscopy (EIS)
Objective: To study the properties of the inhibitor film and the mechanism of corrosion inhibition.
Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer (FRA)
-
Three-electrode electrochemical cell (as in PDP)
Procedure:
-
Cell Setup and Stabilization: Prepare the electrode and set up the cell as in the PDP protocol. Allow the OCP to stabilize.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the impedance data as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct).
-
Calculation:
-
Inhibition Efficiency (IE%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Visualizations
Caption: Experimental workflow for synthesis and corrosion inhibition evaluation.
Caption: Adsorption mechanism of this compound on a metal surface.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Octyl-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-octyl-1H-benzimidazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Suboptimal Reaction Temperature: Excessively high temperatures can lead to the formation of side products, while low temperatures may result in an incomplete reaction.[1] 2. Poor Quality Starting Materials: Impurities in o-phenylenediamine or octanal can interfere with the reaction.[2] 3. Inefficient Catalyst: The catalyst may be inactive or used in insufficient amounts.[2] 4. Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.[2] 5. Oxidation of o-phenylenediamine: This starting material is susceptible to oxidation, which can lead to colored impurities and reduced yield.[2] | 1. Optimize the reaction temperature. A gentle reflux is often a good starting point. 2. Ensure the purity of starting materials. If necessary, purify them before use.[2] 3. Use an active catalyst from a reliable source and optimize the catalyst loading.[2] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 5. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2] |
| Formation of Multiple Products/Side Products | 1. Formation of 1,2-disubstituted Benzimidazoles: This can occur from the reaction of two molecules of octanal with one molecule of o-phenylenediamine. 2. Formation of Schiff Base Intermediate: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize.[2] 3. N-Alkylation: The presence of alkylating agents can lead to alkylation on the benzimidazole ring.[2] | 1. Control the stoichiometry by using a 1:1 ratio or a slight excess of o-phenylenediamine to octanal.[2] 2. Ensure sufficient reaction time and optimal temperature to promote cyclization. The choice of an appropriate catalyst can also facilitate this step. 3. Avoid conditions and reagents that could lead to in-situ formation of alkylating agents. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Impurities: The desired this compound and non-polar impurities or starting materials may have similar polarities, making separation by column chromatography challenging.[2] 2. Oily Product: The long octyl chain can sometimes result in an oily or waxy product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization from a suitable solvent system can also be effective. 2. If the product is an oil, try triturating it with a non-polar solvent like hexane to induce solidification. Seeding with a small crystal of the pure product, if available, can also help. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the condensation of o-phenylenediamine with octanal.[3] This reaction is typically carried out in the presence of a catalyst and a suitable solvent.
Q2: What are the recommended catalysts for this synthesis?
A2: A variety of catalysts can be used, including:
-
Acid catalysts: p-Toluenesulfonic acid (p-TSA) and hydrochloric acid are commonly employed.[4][5]
-
Metal catalysts: Supported gold nanoparticles (Au/TiO2) have been shown to be effective at ambient temperatures.[6]
-
Ammonium chloride (NH4Cl): This has been used as a green and economically viable catalyst.[7]
Q3: What is the optimal solvent for the synthesis?
A3: The choice of solvent can significantly impact the reaction. Common solvents include:
-
Ethanol: Often used with ammonium chloride as a catalyst.[7]
-
Dimethylformamide (DMF): A versatile solvent for this type of condensation.[1]
-
A mixture of Chloroform and Methanol (CHCl3:MeOH): Used with gold nanoparticle catalysts.[6]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[8] This allows you to determine when the starting materials have been consumed and the product has formed, helping to establish the optimal reaction time.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization.[1][8] The choice of eluent for chromatography and solvent for recrystallization will depend on the polarity of the product and any impurities.
Data Presentation
The following table summarizes quantitative data for the synthesis of various 2-alkyl-benzimidazoles, which can serve as a reference for optimizing the synthesis of this compound.
| R-group | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Methyl | Glacial Acetic Acid | DMF | - | 50 |
| Isopropyl | NH4Cl | Ethanol | 5 | 73 |
| Cyclohexyl | NH4Cl | Ethanol | 6 | 79 |
Data adapted from syntheses of analogous 2-alkyl-benzimidazoles.[1]
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Octanal
-
Ammonium chloride (NH4Cl)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add octanal (1 equivalent) to the solution.
-
Add a catalytic amount of ammonium chloride (e.g., 10 mol%).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[8]
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[8]
-
Combine the fractions containing the pure product and remove the solvent to yield this compound.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision-making process for troubleshooting low product yield.
References
- 1. banglajol.info [banglajol.info]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 2-Octyl-1H-Benzimidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-octyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Common impurities can include unreacted starting materials such as o-phenylenediamine and nonanoic acid (or its derivatives), as well as side products. Depending on the synthetic route, these byproducts might include N-alkylated benzimidazoles and bis-benzimidazoles.[1] O-phenylenediamine is also susceptible to oxidation, which can lead to colored impurities.[1]
Q2: Which purification techniques are most effective for this compound?
The two primary methods for purifying solid benzimidazole derivatives like this compound are recrystallization and silica gel column chromatography.[1] Recrystallization is a cost-effective method for removing impurities with different solubility profiles, while column chromatography is highly effective for separating compounds with similar polarities.[1][2]
Q3: How can I remove persistent colored impurities from my final product?
Colored impurities, often arising from oxidation of starting materials or side reactions, can be challenging to remove.[3] One effective method is to treat a hot solution of the crude product with activated carbon (charcoal) during recrystallization. The charcoal adsorbs the colored impurities and is subsequently removed by hot filtration.[3] It is crucial to use a minimal amount of charcoal to avoid adsorbing the desired product.[3]
Q4: My purified this compound shows a low melting point and a broad melting range. What could be the issue?
A low and broad melting point typically indicates the presence of impurities. Even small amounts of residual solvents or side products can significantly depress and broaden the melting point. Further purification by recrystallization or column chromatography is recommended to improve purity.
Q5: Can I use an acid-base extraction to purify this compound?
Yes, an acid-base extraction can be an effective initial purification step. Benzimidazoles are basic and can be protonated with an aqueous acid solution (e.g., 1M HCl) to move into the aqueous layer, leaving non-basic impurities in the organic layer.[1] The benzimidazole can then be precipitated by basifying the aqueous layer (e.g., with 1M NaOH) and extracted back into an organic solvent.[1]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor recovery of the product. | The chosen solvent is too good at dissolving the compound, even at low temperatures. | Perform a small-scale solvent screen to identify a solvent or solvent system where the product is highly soluble at elevated temperatures but sparingly soluble at low temperatures.[1][3] |
| The compound oils out instead of crystallizing. | The boiling point of the recrystallization solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling point solvent. Try a two-solvent recrystallization system.[4] Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal. |
| No crystals form upon cooling. | The solution is not saturated. The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | The eluent system is not optimized. The column was not packed properly. | Use thin-layer chromatography (TLC) to determine an optimal solvent system that gives good separation (Rf value of the product around 0.3-0.5).[5] Ensure the silica gel is packed uniformly without air bubbles or cracks.[2] |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. |
| Streaking or tailing of the product band. | The compound is degrading on the silica gel. The sample was overloaded. | Deactivate the silica gel by adding a small amount of a base like triethylamine to the eluent.[3] Ensure the amount of crude product loaded is appropriate for the column size. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
-
Solvent Selection: Perform a solvent screen to find a suitable solvent or solvent system. Ethanol, or a mixture of ethanol and water, is a good starting point for many benzimidazole derivatives.[6][7] The ideal solvent should dissolve the crude product when hot and allow for crystal formation upon cooling.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for 5-10 minutes.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated carbon.[4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of this compound
This protocol is a general guideline and should be optimized using TLC analysis first.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.[2] Pack a chromatography column with the slurry, ensuring even packing without air bubbles.[2]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Loading the Column: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent gradient should be determined by prior TLC analysis.[5]
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.[5]
Data Presentation
Table 1: Example Data for Recrystallization Solvent Screening
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Hexane | Insoluble | Sparingly Soluble | Poor |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Ethanol/Water (9:1) | Sparingly Soluble | Soluble | Excellent |
| Dichloromethane | Very Soluble | Very Soluble | No |
Note: This table presents example data for illustrative purposes.
Table 2: Example Data for Column Chromatography Eluent System Optimization via TLC
| Eluent System (Hexane:Ethyl Acetate) | Rf of this compound | Separation from Impurities |
| 9:1 | 0.1 | Poor |
| 7:3 | 0.35 | Good |
| 5:5 | 0.6 | Fair |
| 3:7 | 0.8 | Poor |
Note: This table presents example data for illustrative purposes.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
troubleshooting 2-octyl-1H-benzimidazole synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-octyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the Phillips-Ladenburg reaction. This involves the condensation of o-phenylenediamine with nonanoic acid. The reaction is typically heated, often in the presence of an acid catalyst, to facilitate the cyclization and formation of the benzimidazole ring.
Q2: What are the typical reaction conditions for this synthesis?
Reaction conditions can vary, but generally involve heating a mixture of o-phenylenediamine and nonanoic acid. Common solvents, if used, include ethanol, or in some cases, the reaction can be run neat. Acid catalysts such as hydrochloric acid or polyphosphoric acid (PPA) are often employed to promote the reaction. Microwave-assisted synthesis has also been utilized to reduce reaction times and potentially improve yields.[1]
Q3: How can the progress of the reaction be monitored?
The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting materials from the product. The disappearance of the starting material spots and the appearance of a new, less polar product spot indicate the progression of the reaction.
Q4: What are some common side reactions to be aware of during the synthesis of this compound?
Several side reactions can occur, leading to impurities and reduced yields. These include:
-
Oxidation of o-phenylenediamine: o-phenylenediamine is susceptible to oxidation, which can form colored impurities and complex byproducts.
-
Incomplete cyclization: The intermediate N-acylated o-phenylenediamine may not fully cyclize, remaining as a significant impurity.
-
Formation of N,N'-diacyl-o-phenylenediamine: Both amine groups of o-phenylenediamine can react with nonanoic acid, leading to a bis-amide byproduct that will not cyclize to the desired benzimidazole.
-
Formation of Tar/Polymeric materials: At high temperatures, complex polymerization and degradation reactions can occur, leading to the formation of tar-like substances that complicate purification.
Q5: What are the recommended methods for purifying crude this compound?
Purification of this compound typically involves one or a combination of the following techniques:
-
Recrystallization: This is often the first step for purification. A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) is chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If recrystallization is insufficient to remove impurities, column chromatography using silica gel is a common and effective method. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used for elution.
-
Acid-Base Extraction: As a basic compound, this compound can be separated from neutral or acidic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous acid. The product is then recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient heating or reaction time. | Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC until the starting material is consumed. |
| Decomposition of starting materials or product at high temperatures. | Optimize the reaction temperature. Running the reaction at the lowest effective temperature can minimize degradation. | |
| Poor quality or oxidized o-phenylenediamine. | Use freshly purified o-phenylenediamine. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Dark-colored or Tarry Reaction Mixture | Oxidation of o-phenylenediamine. | Perform the reaction under an inert atmosphere. The use of o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[1] |
| High reaction temperature leading to decomposition. | Lower the reaction temperature and monitor for product formation over a longer period. | |
| Difficult Product Purification | Co-elution of impurities with similar polarity during column chromatography. | Optimize the solvent system for column chromatography. A shallow gradient or the use of a different solvent system may improve separation. Consider derivatizing the product or impurity to alter its polarity before chromatography. |
| Presence of unreacted nonanoic acid. | An initial wash of the crude product with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove residual carboxylic acid. | |
| Formation of N,N'-diacyl-o-phenylenediamine. | Use a stoichiometric amount of nonanoic acid relative to o-phenylenediamine. Slow, controlled addition of the carboxylic acid may also minimize this side product. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Alkyl-1H-Benzimidazoles
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | Toluene | Reflux | 2-3 | High (not specified) | [2] |
| None | Neat | 140 | Not specified | Good (not specified) | [3] |
| NH4Cl | Ethanol | 80-90 | Not specified | 72-90 | [3] |
| Microwave | Neat | 120 | 0.25 | 72 | [4] |
Note: Data presented is for the synthesis of various 2-alkyl-benzimidazoles and serves as a general guide. Specific conditions for this compound may vary.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar 2-alkyl-benzimidazoles and should be optimized for specific laboratory conditions.
Materials:
-
o-Phenylenediamine
-
Nonanoic acid
-
Hydrochloric acid (or other suitable acid catalyst)
-
Sodium bicarbonate solution (10%)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and nonanoic acid (1.05 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to 120-140°C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Octyl-1H-Benzimidazole Concentration for Corrosion Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the concentration of 2-octyl-1H-benzimidazole and its derivatives as corrosion inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of corrosion inhibition by this compound?
A1: this compound and its derivatives function as corrosion inhibitors primarily through adsorption onto the metal surface. The benzimidazole ring, rich in π-electrons, and the nitrogen heteroatoms with lone electron pairs, facilitate strong adsorption onto the metal. The long octyl chain forms a hydrophobic layer, creating a physical barrier that repels corrosive species. This combined chemical and physical adsorption blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus protecting the metal from corrosion. These types of inhibitors are often classified as mixed-type inhibitors.[1][2][3]
Q2: How does the concentration of this compound affect its inhibition efficiency?
A2: The inhibition efficiency of this compound derivatives generally increases with concentration up to an optimal point.[4][5] As the concentration rises, more inhibitor molecules are available to adsorb onto the metal surface, leading to greater surface coverage and a more effective protective barrier. For instance, a study on a similar compound, 1-octyl-2-(octylthio)-1H-benzimidazole, demonstrated a high inhibition efficiency of 93% at a concentration of 10⁻³ M in 1 M HCl.[1][2][3]
Q3: What is the typical corrosive environment where this compound is effective?
A3: Benzimidazole derivatives, including those with alkyl chains like this compound, have shown significant effectiveness in acidic environments, particularly in hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions.[6][7][8] The specific effectiveness can vary based on the acid type and concentration.
Q4: How does temperature affect the performance of this compound as a corrosion inhibitor?
A4: The effect of temperature on the inhibition efficiency of benzimidazole derivatives can vary. Generally, an increase in temperature can lead to a decrease in inhibition efficiency due to the desorption of the inhibitor from the metal surface. However, in some cases involving chemisorption, the inhibition efficiency might remain stable or even increase up to a certain temperature. It is crucial to evaluate the inhibitor's performance at the intended operating temperature of the system.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Inconsistent or low inhibition efficiency at expected effective concentrations. | 1. Incomplete dissolution of the inhibitor: this compound may have limited solubility in the corrosive medium. 2. Contaminated metal surface: Residual oxides or grease on the metal surface can prevent proper adsorption of the inhibitor. 3. Incorrect inhibitor concentration. | 1. Ensure complete dissolution: Use a co-solvent if necessary and ensure the inhibitor is fully dissolved before introducing the metal specimen. Gentle heating and stirring can aid dissolution. 2. Proper surface preparation: Mechanically polish the metal surface with emery paper of decreasing grit size, followed by degreasing with a suitable solvent (e.g., acetone), rinsing with deionized water, and drying. 3. Verify concentration: Double-check calculations and ensure accurate preparation of the inhibitor solution. |
| Non-reproducible results in electrochemical measurements (Potentiodynamic Polarization or EIS). | 1. Unstable open circuit potential (OCP): The system may not have reached equilibrium before starting the measurement. 2. High noise in the data: External electrical interference or poor cell connections. 3. Reference electrode issues: Drifting potential of the reference electrode. | 1. Allow for stabilization: Immerse the working electrode in the test solution and monitor the OCP until it stabilizes (typically a drift of less than 5 mV over 5 minutes). 2. Improve setup: Use a Faraday cage to shield the setup from external noise. Check all electrical connections for tightness and low resistance. 3. Check reference electrode: Ensure the reference electrode is properly filled and free of air bubbles. Calibrate it against a standard reference electrode if in doubt. |
| Weight loss measurements show significant scatter in data. | 1. Non-uniform corrosion: Pitting or localized corrosion can lead to variations in weight loss. 2. Incomplete removal of corrosion products: Residual corrosion products can add to the final weight. 3. Errors in weighing. | 1. Examine surface: After the experiment, visually inspect the metal surface for signs of localized corrosion. 2. Thorough cleaning: Use an appropriate cleaning solution (e.g., inhibited acid) to remove all corrosion products without attacking the base metal. 3. Use a high-precision balance: Ensure the balance is calibrated and handles the specimens carefully to avoid contamination. |
Data Presentation
Table 1: Inhibition Efficiency of 1-octyl-2-(octylthio)-1H-benzimidazole in 1 M HCl at 308 K
| Method | Inhibitor Concentration (M) | Inhibition Efficiency (%) |
| Weight Loss | 10⁻³ | 93.0 |
| Potentiodynamic Polarization | 10⁻³ | 92.5 |
| Electrochemical Impedance Spectroscopy | 10⁻³ | 93.1 |
Note: Data is for the closely related derivative 1-octyl-2-(octylthio)-1H-benzimidazole and is indicative of the expected performance of this compound.[1][2][3]
Experimental Protocols
Weight Loss Measurement
Objective: To determine the corrosion rate and inhibition efficiency of this compound by measuring the mass loss of a metal specimen.
Methodology:
-
Specimen Preparation:
-
Cut mild steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.05 cm).
-
Mechanically polish the coupons with a series of emery papers (e.g., 400, 600, 800, 1200 grit) until a smooth, mirror-like surface is achieved.
-
Degrease the specimens by washing with acetone, followed by rinsing with deionized water, and then drying thoroughly.
-
Accurately weigh each coupon to four decimal places using an analytical balance and record the initial weight.
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Immerse the prepared coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 308 K).
-
-
Post-Immersion:
-
After the immersion period, retrieve the coupons from the solutions.
-
Carefully wash the coupons with a suitable cleaning solution to remove corrosion products.
-
Rinse with deionized water, dry, and re-weigh the coupons to determine the final weight.
-
-
Calculations:
-
Calculate the weight loss, corrosion rate, and inhibition efficiency using the appropriate formulas.
-
Potentiodynamic Polarization (PDP)
Objective: To study the effect of this compound on the anodic and cathodic corrosion reactions and to determine the corrosion current density.
Methodology:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
The working electrode should be prepared as described in the weight loss method.
-
-
Measurement:
-
Immerse the electrodes in the test solution (with and without the inhibitor).
-
Allow the open circuit potential (OCP) to stabilize.
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency from the icorr values.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film at the metal/solution interface.
Methodology:
-
Cell Setup:
-
Use the same three-electrode cell setup as for the PDP measurements.
-
-
Measurement:
-
Immerse the electrodes in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency from the Rct values.[9]
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mit.imt.si [mit.imt.si]
- 7. researchgate.net [researchgate.net]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 9. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-Octyl-1H-Benzimidazole for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of enhancing the solubility of 2-octyl-1H-benzimidazole, a representative poorly soluble benzimidazole derivative, for biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous media?
A1: The poor aqueous solubility of this compound is attributed to its chemical structure. The molecule contains a nonpolar octyl chain and a largely hydrophobic benzimidazole core. This makes it challenging to dissolve in polar solvents like water or aqueous buffers used in most biological assays. Many benzimidazole derivatives are classified as Biopharmaceutics Classification System (BCS) Class II drugs, characterized by high permeability but low solubility, which is a significant hurdle for their absorption and in vitro testing.[1]
Q2: What are the common consequences of poor solubility in biological assays?
A2: Poor solubility can lead to several experimental issues, including:
-
Precipitation: The compound may fall out of solution, appearing as visible particles or cloudiness in the cell culture media or assay buffer.[2]
-
Inaccurate Concentration: Precipitation leads to an unknown and lower effective concentration of the compound in the assay, resulting in unreliable and difficult-to-interpret data.
-
Cellular Toxicity: Compound precipitates can cause physical stress to cells, leading to cytotoxicity that is not related to the compound's pharmacological activity.
-
Poor Bioavailability in vivo: In animal studies, low solubility is a primary reason for poor oral bioavailability.[1][3]
Q3: What are the primary strategies for enhancing the solubility of hydrophobic compounds like this compound?
A3: Several formulation strategies can be employed to improve the solubility of poorly soluble compounds:
-
Use of Co-solvents: Organic solvents that are miscible with water, such as dimethyl sulfoxide (DMSO), can be used to prepare a concentrated stock solution which is then diluted into the aqueous assay medium.[2][4][5][6]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within cyclodextrin complexes can significantly increase its aqueous solubility.[1][7][8]
-
Nanotechnology: Reducing the particle size of the compound to the nanometer range increases its surface area, which can enhance dissolution and solubility.[1][9][10] This includes nanoemulsions and polymeric nanoparticles.[1][9]
-
pH Modification: For ionizable compounds, adjusting the pH of the solution can increase solubility.[3]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can increase its dissolution rate.[1][11]
Troubleshooting Guide
Issue: My this compound precipitates immediately upon addition to my aqueous assay buffer or cell culture medium.
-
Question: I dissolved my compound in an organic solvent to make a stock solution, but it crashes out when I add it to my media. What is happening and how can I fix it?
-
Answer: This is a common phenomenon known as "solvent shock," which occurs when a concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium. The sudden change in solvent polarity causes the poorly soluble compound to precipitate.
| Potential Cause | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its aqueous solubility limit. Decrease the final working concentration. |
| Rapid Dilution | Adding the concentrated stock directly to a large volume of aqueous media causes rapid solvent exchange. Perform a serial dilution of the stock solution in the assay buffer or media. Add the compound dropwise while gently vortexing.[2] |
| Solvent Choice | The organic solvent used for the stock solution may not be ideal. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of hydrophobic compounds.[4][5] |
| Temperature | The temperature of the media or buffer can affect solubility. Ensure your aqueous solution is at the experimental temperature (e.g., 37°C for cell culture) before adding the compound.[2] |
Issue: The media containing my compound appears clear initially but becomes cloudy or shows precipitates after some time in the incubator.
-
Question: My experiment was running for several hours, and now I see a precipitate in the wells. What could be the cause?
-
Answer: This delayed precipitation can be due to the compound's low kinetic solubility, where it initially stays in a supersaturated state but eventually reaches its lower thermodynamic solubility limit and precipitates.
| Potential Cause | Recommended Solution |
| Low Kinetic Solubility | The compound is not stable in the aqueous solution over time. Prepare fresh working solutions immediately before each experiment. If long-term incubation is necessary, consider using a stabilizing agent or a formulation approach like cyclodextrin complexation.[2] |
| Interaction with Media Components | The compound may be interacting with salts, proteins, or other components in the cell culture media, leading to the formation of insoluble complexes.[2] Try a different basal media formulation or consider serum-free media if appropriate for your cells. |
| pH Shift | The pH of the cell culture medium can change over time due to cellular metabolism, affecting the solubility of pH-sensitive compounds. Monitor the pH of your culture medium and consider changing the medium more frequently. |
| Temperature Fluctuations | Repeatedly moving the culture plates in and out of the incubator can cause temperature changes that affect solubility. Minimize the time the plates are outside the incubator. |
Quantitative Data
Table 1: General Guidelines for Final DMSO Concentrations in Cell-Based Assays
| Final DMSO Concentration | General Effect on Cell Lines | Recommendations |
| < 0.1% | Generally considered safe for most cell lines with minimal cytotoxicity. | Ideal for sensitive cell types and long-term experiments. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for shorter exposure times. | The most widely used concentration range for cell culture without significant cytotoxicity. A vehicle control with the same DMSO concentration is crucial. |
| 0.5% - 1.0% | May induce cytotoxic effects or alter cell function in some cell lines. | Use with caution and only after performing a dose-response curve to determine the tolerance of your specific cell line. |
| > 1.0% | Often leads to significant cytotoxicity and can affect cell membrane integrity.[12] | Generally not recommended for cell-based assays. |
Table 2: Examples of Solubility Enhancement of Benzimidazole Derivatives with Cyclodextrins
| Benzimidazole Derivative | Cyclodextrin | Fold Increase in Solubility | Reference |
| Albendazole | β-cyclodextrin | 223x | [7][8] |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x | [7][8] |
| Albendazole | HPβCD with Polyvinylpyrrolidone (PVP) | 1412x | [7][8] |
| Fenbendazole | β-cyclodextrin | 432x | [7][8] |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x | [7][8] |
| Fenbendazole | HPβCD with Polyvinylpyrrolidone (PVP) | 1373x | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in aqueous media.
Materials:
-
This compound powder
-
High-purity, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If the compound is not fully dissolved, brief sonication in a water bath can be applied.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HPβCD)
Objective: To prepare a complex of this compound with HPβCD to increase its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Filtration system (e.g., 0.22 µm syringe filter)
Procedure:
-
Prepare an aqueous solution of HPβCD at a desired concentration (e.g., 10-40% w/v) in your chosen buffer.
-
Add an excess amount of this compound powder to the HPβCD solution.
-
Stir the mixture vigorously at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for complex formation and to reach equilibrium.
-
After the incubation period, filter the suspension through a 0.22 µm filter to remove the undissolved compound.
-
The clear filtrate is a saturated solution of the this compound-HPβCD complex.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Protocol 3: Conceptual Overview of Nanoparticle Formulation
Objective: To provide a conceptual understanding of preparing nanoparticles for the delivery of poorly soluble compounds.
Concept: Polymeric nanoparticles encapsulate hydrophobic drugs, increasing their stability and solubility in aqueous environments.[9][10] Common methods include nanoprecipitation and solvent evaporation.
Nanoprecipitation Method:
-
Dissolve the this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent.
-
Add this organic solution dropwise into an aqueous solution containing a surfactant under constant stirring.
-
The rapid diffusion of the organic solvent into the aqueous phase causes the polymer and drug to co-precipitate, forming nanoparticles.
-
The organic solvent is then removed by evaporation.
Solvent Evaporation Method:
-
Dissolve the this compound and a polymer in a volatile organic solvent that is immiscible with water.
-
This organic phase is then emulsified in an aqueous phase containing a surfactant to form an oil-in-water emulsion.
-
The organic solvent is slowly evaporated, leading to the formation of solid nanoparticles containing the drug.
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. lifetein.com [lifetein.com]
- 5. youtube.com [youtube.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. Nanoparticles Containing Insoluble Drug for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. internationaljournal.org.in [internationaljournal.org.in]
- 12. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of 2-Octyl-1H-Benzimidazole in Experimental Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of 2-octyl-1H-benzimidazole. The information is designed to help stabilize the compound in various solutions and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound is limited in public literature, its structure suggests it is a lipophilic compound. Generally, benzimidazole derivatives exhibit low solubility in aqueous solutions and are practically insoluble in water.[1] They are, however, typically soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[2][3] The long octyl chain in this compound further increases its non-polar character, likely enhancing its solubility in less polar organic solvents.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. Why is this happening and what can I do?
A2: This phenomenon, known as "solvent shift," is common for poorly water-soluble compounds. When the concentrated organic stock solution is introduced into an aqueous environment, the compound is no longer adequately solvated and precipitates out of the solution.[1]
To mitigate this, consider the following strategies:
-
pH Adjustment: Benzimidazoles are typically weak bases and their solubility can be significantly increased in acidic conditions (e.g., pH 2-4) due to the formation of a more soluble protonated salt.[1][2]
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to the aqueous buffer can increase the overall solvating power of the mixture.[1]
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in the aqueous phase.
-
Slow Addition and Vigorous Mixing: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that trigger precipitation.[1]
Q3: What factors can affect the stability of this compound in my experimental solutions?
A3: The stability of benzimidazole derivatives in solution can be influenced by several factors:
-
pH: Extreme pH values (both acidic and basic) can lead to the degradation of the benzimidazole ring.[4]
-
Light: Many benzimidazole compounds are photosensitive and can degrade upon exposure to light.[5] It is advisable to protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Oxidation: The benzimidazole ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[4]
-
Temperature: Higher temperatures can accelerate degradation processes.[5]
Q4: How should I store stock solutions of this compound?
A4: For optimal stability, stock solutions of benzimidazole derivatives, typically prepared in a solvent like DMSO, should be stored at low temperatures (-20°C or -80°C) in tightly sealed, light-resistant containers.[6] It is also good practice to prepare fresh working solutions from the stock solution for each experiment to minimize degradation.[7]
Troubleshooting Guides
Issue: Unexpected Peaks in HPLC Analysis of a this compound Solution
| Possible Cause | Recommended Actions |
| Formation of Degradation Products | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products and their retention times. This will help in distinguishing between impurities and actual degradants.[4] |
| Impurities from Synthesis | Analyze the initial, un-dissolved solid sample of this compound to identify any pre-existing impurities. |
| Contamination | Run a blank injection (solvent only) to check for any contamination from the solvent, glassware, or HPLC system.[4] |
Issue: Variability in Experimental Results
| Possible Cause | Recommended Actions |
| Inconsistent Solution Preparation | Ensure a standardized and reproducible protocol for preparing your this compound solutions. Pay close attention to the order of addition of reagents and mixing procedures. |
| Degradation of the Compound | Prepare fresh solutions for each experiment. If this is not feasible, perform a stability study of your solution under the experimental conditions to determine its usable lifetime. |
| Precipitation of the Compound | Visually inspect your solutions for any signs of precipitation before use. If precipitation is observed, refer to the troubleshooting guide for precipitation issues. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂N₂ | [8] |
| Molecular Weight | 230.35 g/mol | [8] |
| CAS Number | 13060-24-7 | [8] |
Table 2: Example Solubility Data Table for this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | User-determined | |
| PBS (pH 7.4) | 25 | User-determined | |
| 0.1 M HCl | 25 | User-determined | |
| Ethanol | 25 | User-determined | |
| DMSO | 25 | User-determined | |
| Acetonitrile | 25 | User-determined |
Table 3: Example Stability Data Table for this compound in Solution (e.g., 10 µM in PBS with 0.1% DMSO)
| Condition | Time Point | % Remaining Parent Compound | Observations |
| 4°C, Protected from Light | 0 hr | 100% | |
| 24 hr | User-determined | ||
| 48 hr | User-determined | ||
| Room Temperature, Protected from Light | 0 hr | 100% | |
| 24 hr | User-determined | ||
| 48 hr | User-determined | ||
| Room Temperature, Exposed to Light | 0 hr | 100% | |
| 24 hr | User-determined | ||
| 48 hr | User-determined |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways to develop a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for various time points (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for various time points. Neutralize the solution before analysis.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for various time points.
-
Thermal Stress: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines. A dark control should be run in parallel.
-
-
Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation:
-
Quantify the decrease in the peak area of the parent compound.
-
Monitor the appearance of new peaks, representing degradation products.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Employ LC-MS for the structural elucidation of significant degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify the concentration of this compound and separate it from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate buffer). The exact gradient should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by measuring the UV spectrum of this compound (typically in the range of 250-290 nm for benzimidazoles).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
Sample Preparation: Dilute the samples from the stability study with the mobile phase to an appropriate concentration.
Mandatory Visualizations
Caption: Workflow for Stability Assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C15H22N2 | CID 1713139 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Octyl-1H-Benzimidazole for Pilot Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to support the scale-up of 2-octyl-1H-benzimidazole synthesis for pilot studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and scalable method is the condensation reaction of o-phenylenediamine with nonanoic acid. This reaction, often referred to as the Phillips benzimidazole synthesis, typically involves heating the reactants, often in the presence of an acid catalyst. For pilot-scale production, continuous flow synthesis is a highly recommended modern approach that offers enhanced safety, efficiency, and scalability compared to traditional batch methods.
Q2: What are the key starting materials for the synthesis of this compound?
The primary starting materials are o-phenylenediamine and nonanoic acid. It is crucial to use high-purity starting materials, as impurities can lead to side reactions and the formation of colored byproducts, complicating purification at a larger scale.
Q3: What are the critical parameters to control during the scale-up of this synthesis?
Several factors significantly influence the reaction's success at a pilot scale:
-
Temperature: Precise temperature control is crucial for reaction rate and to minimize side product formation.
-
Stoichiometry: Maintaining the correct molar ratio of reactants is essential for high conversion and yield.
-
Mixing: Efficient mixing is critical in larger reactors to ensure homogeneity and consistent reaction conditions.
-
Catalyst Selection: The choice of catalyst can impact reaction time, temperature, and the ease of removal during work-up.
-
Solvent Selection: The solvent should be chosen based on reactant solubility, reaction temperature, safety, and environmental impact for large-scale use.
Q4: How can the progress of the reaction be monitored in a pilot plant setting?
In a pilot plant, reaction progress can be monitored using in-line analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. These methods allow for real-time analysis of the reaction mixture to determine the consumption of starting materials and the formation of the product. Traditional methods like Thin Layer Chromatography (TLC) can also be used for quick at-line checks.
Q5: What are some common impurities that might be encountered during the synthesis of this compound?
Common impurities can include unreacted starting materials (o-phenylenediamine and nonanoic acid), N-acylated intermediates that have not cyclized, and potentially small amounts of bis-benzimidazole if a dicarboxylic acid impurity is present in the nonanoic acid. Oxidation of o-phenylenediamine can also lead to colored impurities.
Q6: Are there "green" or more environmentally friendly methods for this synthesis suitable for pilot-scale?
Yes, several greener approaches are being developed. These include the use of water as a solvent at high temperatures, employing reusable solid acid catalysts, and utilizing energy-efficient methods like continuous flow synthesis, which can reduce solvent usage and waste generation.[1][2]
Experimental Protocols
Pilot-Scale Continuous Flow Synthesis of this compound
This protocol describes a representative continuous flow process for the synthesis of this compound at a pilot scale.
Materials:
-
o-Phenylenediamine
-
Nonanoic acid
-
Methanol (solvent)
-
Hydrochloric acid (catalyst, as a solution in methanol)
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Brine
Equipment:
-
Two high-pressure pumps
-
T-mixer
-
Heated tubular reactor (e.g., PFA or stainless steel coil)
-
Back-pressure regulator
-
Collection vessel
-
Liquid-liquid separator
-
Rotary evaporator
Procedure:
-
Feedstock Preparation:
-
Solution A: Prepare a solution of o-phenylenediamine in methanol.
-
Solution B: Prepare a solution of nonanoic acid and a catalytic amount of hydrochloric acid in methanol.
-
-
Reaction:
-
Pump Solution A and Solution B at controlled flow rates into a T-mixer to ensure rapid and efficient mixing.
-
The combined stream flows through a heated tubular reactor maintained at the desired reaction temperature. The residence time in the reactor is controlled by the total flow rate and the reactor volume.
-
-
Quenching and Neutralization:
-
The output from the reactor is cooled and then mixed with a stream of aqueous sodium hydroxide solution in another T-mixer to neutralize the acid catalyst and quench the reaction.
-
-
Work-up and Purification:
-
The neutralized mixture is directed to a liquid-liquid separator for continuous extraction with ethyl acetate.
-
The organic phase containing the product is collected.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if required.
-
Data Presentation
Table 1: Illustrative Parameters for Pilot-Scale Continuous Flow Synthesis
| Parameter | Value |
| Reactant Concentration | |
| o-Phenylenediamine in Methanol | 1.0 M |
| Nonanoic Acid in Methanol | 1.1 M |
| HCl in Methanol | 0.1 M |
| Flow Rates | |
| Solution A | 10 mL/min |
| Solution B | 10 mL/min |
| Reactor Conditions | |
| Reactor Temperature | 150 °C |
| Residence Time | 20 minutes |
| Pressure | 10 bar |
| Yield (Illustrative) | |
| Isolated Yield | >85% |
Troubleshooting Guides
Problem 1: Low Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Increase the reactor temperature or residence time. Ensure the catalyst concentration is optimal. Verify the purity of starting materials. |
| Side Reactions | Optimize the reaction temperature to minimize the formation of byproducts. Ensure accurate stoichiometry of reactants. |
| Product Degradation | Avoid excessive temperatures or prolonged residence times. Ensure rapid quenching and neutralization after the reaction. |
| Poor Mixing | Check the T-mixers for blockages. Ensure the flow rates are within the optimal range for efficient mixing. |
Problem 2: Product Purity Issues
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Materials | Adjust the stoichiometry, increase residence time or temperature. Optimize the extraction and washing steps during work-up. |
| Formation of Colored Impurities | Handle o-phenylenediamine under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Consider treating the crude product solution with activated carbon. |
| Catalyst Residue | Ensure complete neutralization and efficient washing during the work-up. |
| Inefficient Purification | For recrystallization, screen different solvents. For column chromatography, optimize the solvent system and silica gel loading. |
Problem 3: Clogging or Blockages in the Flow Reactor
| Possible Cause | Troubleshooting Step |
| Product Precipitation | Increase the solvent volume to improve solubility at the reaction temperature. If the product is insoluble at room temperature, ensure the transfer lines to the collection vessel are heated. |
| Salt Formation | Ensure efficient mixing during neutralization to prevent localized high concentrations and precipitation of salts. |
| Impurity Precipitation | Filter the feedstock solutions before introducing them into the pumps and reactor. |
Mandatory Visualization
Caption: Experimental workflow for the pilot-scale continuous flow synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis scale-up.
References
avoiding degradation of 2-octyl-1H-benzimidazole during experiments
Welcome to the Technical Support Center for 2-Octyl-1H-Benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical properties of the benzimidazole scaffold and long-chain alkyl substituents, the primary factors that can induce degradation are exposure to light (photodegradation), elevated temperatures (thermal degradation), strong acidic or basic conditions (pH-dependent hydrolysis), and oxidizing agents. The octyl chain may also be susceptible to oxidation.
Q2: How can I prevent the degradation of this compound in solution?
A2: To minimize degradation in solution, it is recommended to:
-
Protect from light: Store solutions in amber vials or cover them with aluminum foil.
-
Control temperature: Store solutions at recommended low temperatures (e.g., 2-8 °C or frozen) and avoid prolonged exposure to elevated temperatures during experiments.
-
Maintain neutral pH: Whenever possible, maintain the pH of the solution in the neutral range (pH 6-8).
-
Use freshly prepared solutions: Prepare solutions immediately before use to minimize the opportunity for degradation.
-
Deoxygenate solvents: For sensitive experiments, using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon can prevent oxidative degradation.
Q3: What are the recommended storage conditions for solid this compound?
A3: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere storage (e.g., under argon or nitrogen) can further enhance stability by minimizing contact with oxygen and moisture.
Q4: I am observing an unknown peak in my HPLC analysis of a this compound sample. What could it be?
A4: An unknown peak could be a degradation product or a synthesis-related impurity. Potential degradation products could arise from oxidation of the octyl chain or modification of the benzimidazole ring. Common synthesis impurities might include unreacted starting materials (o-phenylenediamine and nonanoic acid or its derivatives) or side-products from the cyclization reaction. To identify the unknown peak, techniques like LC-MS or GC-MS are recommended to obtain mass information.
Q5: Can the octyl side chain undergo degradation?
A5: Yes, long alkyl chains like the octyl group are susceptible to oxidation, particularly at the benzylic-like position (the CH2 group attached to the benzimidazole ring). This can lead to the formation of hydroperoxides, alcohols, or ketones at that position.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of new peaks in HPLC chromatogram over time. | Photodegradation | Store the sample and solutions protected from light (amber vials, foil wrapping). |
| Thermal degradation | Store the sample and solutions at a lower temperature. Avoid prolonged heating during experiments. | |
| Hydrolysis | Check the pH of the solution. Adjust to a neutral pH if the experimental conditions allow. Use anhydrous solvents if possible. | |
| Oxidation | Use deoxygenated solvents. Consider adding an antioxidant if compatible with the experiment. | |
| Change in color of the solid compound or solution. | Degradation | This is a strong indicator of degradation. The sample should be re-analyzed for purity. If degradation is confirmed, the sample should be discarded and handled with improved storage and handling procedures. |
| Poor reproducibility of experimental results. | Sample degradation | Prepare fresh solutions for each experiment. Verify the purity of the starting material before use. |
| Low assay value for this compound. | Degradation during storage or sample preparation. | Review storage conditions and sample handling procedures. Perform a forced degradation study to understand the stability profile of the compound under your experimental conditions. |
Stability of Benzimidazole Derivatives Under Stress Conditions
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the general stability of related benzimidazole compounds under various stress conditions. This information can be used to predict the potential behavior of this compound.
| Stress Condition | General Observations for Benzimidazole Derivatives | Potential Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Some benzimidazoles are stable, while others can undergo hydrolysis of substituents or the imidazole ring. | Cleavage of the imidazole ring, hydrolysis of functional groups on the benzimidazole core or side chains. |
| Basic Hydrolysis (e.g., 0.1 M NaOH) | Generally more stable than in acidic conditions, but degradation can occur at elevated temperatures or with prolonged exposure. | Formation of benzimidazolone derivatives, cleavage of the imidazole ring. |
| Oxidative (e.g., 3% H₂O₂) | The benzimidazole ring and alkyl side chains can be susceptible to oxidation. | N-oxides, hydroxylated derivatives, ketones on the alkyl chain, ring-opened products. |
| Thermal (e.g., 60-80 °C) | Stable at moderate temperatures in solid form. Degradation may occur at higher temperatures, especially in solution. | Dimerization, decomposition. |
| Photolytic (e.g., UV light) | Many benzimidazole derivatives are photosensitive and can degrade upon exposure to UV light, especially in solution.[1] | Dimerization, oxidation, cleavage of the imidazole ring. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3% (v/v)
- Methanol or Acetonitrile (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC system with a UV detector
- C18 HPLC column
- Thermostatic oven
- Photostability chamber or a UV lamp
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at 80 °C for 7 days.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photodegradation (Solution):
-
Prepare a solution of this compound in methanol or acetonitrile at a concentration of 100 µg/mL.
-
Expose the solution to UV light (e.g., 254 nm or a broad-spectrum lamp) in a photostability chamber for a defined period.
-
A control sample should be kept in the dark at the same temperature.
-
At specified time points, withdraw an aliquot for HPLC analysis.
-
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC method.
- Monitor the decrease in the peak area of this compound and the formation of any degradation products.
- Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile or methanol).
-
Gradient Program: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at the λmax of this compound (typically around 270-280 nm) and at other wavelengths to detect potential degradation products.
-
Injection Volume: 10 µL
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected results.
References
Technical Support Center: Refining Experimental Protocols for 2-octyl-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis, purification, and characterization of 2-octyl-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
The most common and reliable method for synthesizing this compound is the condensation reaction of o-phenylenediamine with either nonanoic acid or nonanal. The reaction with nonanoic acid, often a variation of the Phillips condensation, typically requires acidic conditions and heat to drive the cyclization.[1] The reaction with nonanal can be performed under milder, oxidative conditions.[2]
Q2: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase for TLC analysis is a mixture of ethyl acetate and hexane (e.g., 3:1 v/v). The disappearance of the o-phenylenediamine spot and the appearance of a new, less polar product spot will indicate the progression of the reaction.[1]
Q3: What are the key considerations for the purification of this compound?
Due to the long octyl chain, this compound is significantly less polar than benzimidazole itself. This property is crucial for selecting an appropriate purification method.
-
Recrystallization: This method is effective for removing small amounts of impurities with different solubility profiles. Suitable solvents for recrystallization would be those in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A solvent system like ethanol/water or ethyl acetate/hexane could be a good starting point.[3]
-
Column Chromatography: This is the preferred method for achieving high purity, especially when dealing with impurities of similar polarity. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a common choice.[3][4]
Q4: What are the expected spectroscopic data for this compound?
-
¹H NMR: Signals for the aromatic protons of the benzimidazole core will appear in the range of δ 7.1-7.6 ppm. The protons of the octyl chain will appear as a triplet for the terminal methyl group around δ 0.8-0.9 ppm, a triplet for the methylene group adjacent to the benzimidazole ring around δ 2.8-3.0 ppm, and a series of multiplets for the other methylene groups in the upfield region. The N-H proton will appear as a broad singlet at a higher chemical shift.
-
¹³C NMR: The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbons of the octyl chain will appear in the upfield region (δ 14-35 ppm).
-
Mass Spectrometry (EI-MS): The molecular ion peak (M+) is expected to be prominent. Common fragmentation patterns for 2-alkyl-benzimidazoles involve cleavage of the alkyl chain.[7]
Troubleshooting Guides
Synthesis Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Ensure adequate reaction time and temperature. Monitor the reaction by TLC until the starting material is consumed. - For the reaction with nonanoic acid, ensure the acidic catalyst is active and present in a sufficient amount. |
| Side reactions. | - The formation of N-acylated or N-alkylated byproducts can occur. Ensure a 1:1 molar ratio of reactants. - o-Phenylenediamine is prone to oxidation, leading to colored impurities. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. | |
| Poor quality starting materials. | - Use purified o-phenylenediamine and nonanoic acid/nonanal. Impurities can inhibit the reaction. |
Purification Challenges
| Issue | Possible Cause | Troubleshooting Steps |
| Difficulty in Removing Unreacted o-phenylenediamine | Similar polarity to the product, making separation by column chromatography challenging. | - Perform an acidic wash during the workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with an aqueous acid solution (e.g., 1 M HCl). The basic o-phenylenediamine will be protonated and move to the aqueous layer. Neutralize the organic layer before proceeding. |
| Oily Product After Column Chromatography | Residual solvent or low melting point of the product. | - Ensure complete removal of the eluent under high vacuum. - Attempt to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. - If the product is indeed an oil at room temperature, confirm its purity by NMR. |
| Product is Contaminated with Colored Impurities | Oxidation of o-phenylenediamine or other starting materials. | - During recrystallization, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Use with caution as it can also adsorb the product.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound from o-Phenylenediamine and Nonanoic Acid
Materials:
-
o-Phenylenediamine
-
Nonanoic acid
-
4 M Hydrochloric acid
-
Ammonium hydroxide solution
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and nonanoic acid (1.1 eq).
-
Add 4 M hydrochloric acid (approximately 5 mL per gram of o-phenylenediamine).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with ammonium hydroxide solution until a precipitate forms.
-
Filter the crude product, wash with cold water, and dry under vacuum.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity (e.g., to 20% ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.[3][4]
Quantitative Data Summary
Table 1: Spectroscopic Data for a Representative 2-Alkyl-Benzimidazole (2-Cyclohexyl-1H-benzimidazole)
| Data Type | Values |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 12.4 (s, 1H, NH), 7.06 (d, 2H), 7.05 (d, 2H), 2.8 (m, 1H), 1.95 (t, 2H), 1.75 (t, 2H), 1.56 (t, 2H), 1.35 (m, 2H), 1.33 (t, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 111.1, 118.6, 121.9, 126.2, 128.6, 129.5, 130.0, 134.8, 143.5, 151.0 |
| ESI-MS | m/z 201.1 [M+H]⁺ |
Note: This data is for a structurally similar compound and should be used as a reference. Actual values for this compound may vary.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical workflow for troubleshooting low yield in synthesis.
References
- 1. banglajol.info [banglajol.info]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion [mdpi.com]
- 7. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to Benzimidazole Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and its derivatives have emerged as a significant class of organic compounds utilized for the prevention of metallic corrosion, particularly in acidic environments. Their efficacy stems from their molecular structure, which typically includes a benzene ring fused to an imidazole ring. This heterocyclic system, rich in nitrogen atoms and π-electrons, facilitates the adsorption of these molecules onto metal surfaces, forming a protective barrier against corrosive agents. This guide provides an objective comparison of the performance of various benzimidazole derivatives as corrosion inhibitors, supported by experimental data from recent scientific literature.
Performance Comparison of Benzimidazole Derivatives
The corrosion inhibition efficiency of benzimidazole derivatives is influenced by factors such as the nature and position of substituents on the benzimidazole ring, the concentration of the inhibitor, the type of corrosive medium, and the temperature. The following tables summarize the quantitative data from various studies, offering a comparative overview of their performance.
Table 1: Comparison of Inhibition Efficiency for Various Benzimidazole Derivatives
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (IE%) | Reference |
| 2-Aminobenzimidazole | 1 M HCl | 3 mM | 25 | 87.09 | [1] |
| 2-Mercaptobenzimidazole | 1 M HCl | 115 ppm | 30.7 | 92.76 | [2][3] |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | 1.0 M HCl | 1 x 10⁻³ M | 30 | 88.2 | [4][5] |
| 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2) | 1.0 M HCl | 1 x 10⁻³ M | 30 | 95.4 | [4][5] |
| 2-[(5-methylpyrazol-3-yl) methyl] benzimidazole (MPMB) | 1 M HCl | 5 mM | 20 | 97.0 | [6] |
| 4-(4-methoxyphenyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol (Inh III) | 15% HCl | 200 ppm | 60 | 96.4 | [7] |
| 2-(2-Bromophenyl)-1-methyl-1H-benzimidazole (BPMA) | 0.5 M HCl | - | - | Improved efficiency over BPBA | [8] |
| 2-(2-chlorophenyl)-1H-Benzimidazole (CPBI) | 0.5 M H₂SO₄ | 5 mmol L⁻¹ | 25 | 92.3 | [9] |
| 2,3-dihydrobenzo[2][10]imidazo[2,1-b]thiazole (2-BIT) | 1.0 M HCl | 5 x 10⁻³ M | 60 | 78 | [11] |
| 3,4-dihydro-2H-benzo[2][10]imidazo[2,1-b]thiazole (3-BIT) | 1.0 M HCl | 5 x 10⁻³ M | 30 | 93 | [11] |
Table 2: Electrochemical Parameters from Potentiodynamic Polarization Studies
| Inhibitor | Corrosive Medium | Concentration | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (IE%) | Reference |
| (1H-benzimidazol-2-yl)methanethiol (LF1) | 1.0 M HCl | 1 x 10⁻³ M | - | - | 88.2 | [4] |
| 1-dodecyl-2-[(dodecylsulfanyl)methyl]-1H-1,3-benzimidazole (LF2) | 1.0 M HCl | 1 x 10⁻³ M | - | - | 95.4 | [4] |
| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 1 M HCl | 3 mM | - | - | 87.09 | [1] |
| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | 1 M HCl | 3 mM | - | - | 85.06 | [1] |
| Benzimidazolium salt (BIS1) | 1 M HCl | 10⁻³ M | - | - | >95 | [12] |
| N-2-methylbenzylidene-4-antipyrineamine | 1.0 M HCl | 5 x 10⁻⁴ M | - | - | 91.8 | [13] |
Table 3: Electrochemical Parameters from Electrochemical Impedance Spectroscopy (EIS)
| Inhibitor | Corrosive Medium | Concentration | Rct (Ω·cm²) (with inhibitor) | Rct (Ω·cm²) (without inhibitor) | Inhibition Efficiency (IE%) | Reference |
| Benzyltriethylammonium chloride (BTC) | 1.0 M HCl | 10 mM | - | - | 65 | [14][15] |
| 2-imidazoline derivatives | 0.5 M HCl | - | Increases with concentration | - | - | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to evaluate the performance of benzimidazole derivatives as corrosion inhibitors.
Weight Loss Method
This gravimetric technique is a fundamental method for determining corrosion rates.
-
Specimen Preparation: Metal coupons (e.g., mild steel) of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The pre-weighed coupons are suspended in the corrosive solution (e.g., 1 M HCl) with and without the addition of various concentrations of the benzimidazole derivative. The immersion is carried out for a specified period (e.g., 24 hours) at a constant temperature.
-
Corrosion Product Removal: After the immersion period, the coupons are removed from the solution. Corrosion products are cleaned off by immersing the coupons in a specific cleaning solution (e.g., a mixture of NaOH and zinc dust), followed by washing with distilled water and acetone, and then drying.
-
Final Weighing: The final weight of the cleaned and dried coupons is accurately measured.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The weight loss is calculated as the difference between the initial and final weights.
-
The corrosion rate (CR) is calculated using the formula: CR = (Weight Loss) / (Surface Area × Immersion Time)
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into both the anodic and cathodic reactions of the corrosion process.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite electrode as the counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Procedure: The working electrode is immersed in the test solution (with and without the inhibitor) and allowed to reach a stable open circuit potential (OCP). The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis: The resulting polarization curve (a plot of log of current density vs. potential) is analyzed. The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
-
Calculation of Inhibition Efficiency: The inhibition efficiency is calculated using the Icorr values: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100 where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes and the properties of the protective film.
-
Electrochemical Cell Setup: The same three-electrode cell as in the PDP measurements is used.
-
Procedure: The working electrode is immersed in the test solution and allowed to stabilize at its OCP. A small amplitude AC voltage signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz). The impedance of the system is measured at each frequency.
-
Data Analysis: The impedance data is typically represented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency: The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100 where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Visualizing the Mechanism and Workflow
To better understand the processes involved in corrosion inhibition by benzimidazole derivatives, the following diagrams illustrate the mechanism of action and a typical experimental workflow.
Mechanism of corrosion inhibition by benzimidazole derivatives.
Experimental workflow for evaluating benzimidazole-based corrosion inhibitors.
References
- 1. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Experimental and modeling analysis on the performance of 2-mercaptobenzimidazole corrosion inhibitor in hydrochloric acid solution during acidizing in the petroleum industry | Semantic Scholar [semanticscholar.org]
- 4. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. electrochemsci.org [electrochemsci.org]
- 10. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. matsc.ktu.lt [matsc.ktu.lt]
Comparative Antibacterial Efficacy of 2-Octyl-1H-Benzimidazole and Other Benzimidazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial performance of 2-octyl-1H-benzimidazole and other benzimidazole derivatives, supported by available experimental data. This document summarizes quantitative data, details experimental protocols, and visualizes key biological and experimental processes to facilitate informed decision-making in antimicrobial drug discovery.
Executive Summary
Benzimidazole and its derivatives represent a promising class of antimicrobial agents due to their structural similarity to purine nucleosides, allowing for interaction with various biological targets within microbial cells. This guide focuses on the antibacterial efficacy of 2-substituted benzimidazoles, with a particular interest in the 2-octyl derivative. While direct and extensive comparative data for this compound is limited, this guide compiles available data for this compound and presents a broader comparison with other N-alkyl and 2-substituted benzimidazoles to provide a comprehensive overview of their structure-activity relationships and antibacterial potential.
Quantitative Analysis of Antibacterial Activity
The antibacterial efficacy of benzimidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various 2-substituted benzimidazoles against a panel of Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound and Other 2-Alkyl-Benzimidazoles (MIC in µg/mL)
| Compound | Substitution at 2-position | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| This compound | Octyl | 2 | Not Reported | Not Reported | Not Reported | [1] |
| 2-Methyl-1H-benzimidazole | Methyl | >100 | >100 | >100 | >100 | [2] |
| 2-Ethyl-1H-benzimidazole | Ethyl | 62.5 | 125 | 250 | 500 | [2] |
| 2-Propyl-1H-benzimidazole | Propyl | 31.25 | 62.5 | 125 | 250 | [2] |
| 2-Butyl-1H-benzimidazole | Butyl | 15.62 | 31.25 | 62.5 | 125 | [2] |
| 2-Pentyl-1H-benzimidazole | Pentyl | 7.81 | 15.62 | 31.25 | 62.5 | [2] |
| 2-Hexyl-1H-benzimidazole | Hexyl | 3.9 | 7.81 | 15.62 | 31.25 | [2] |
| 2-Heptyl-1H-benzimidazole | Heptyl | 1.95 | 3.9 | 7.81 | 15.62 | [2] |
Table 2: Antibacterial Activity of Various Other 2-Substituted Benzimidazoles (MIC in µg/mL)
| Compound | Substitution at 2-position | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-(Chloromethyl)-1H-benzimidazole | Chloromethyl | 12.5 | 25 | 50 | 100 | [3] |
| 2-(Phenyl)-1H-benzimidazole | Phenyl | 50 | 100 | 200 | 400 | [4] |
| 2-(4-Nitrophenyl)-1H-benzimidazole | 4-Nitrophenyl | 6.25 | 12.5 | 25 | 50 | [4] |
| 2-(4-Chlorophenyl)-1H-benzimidazole | 4-Chlorophenyl | 12.5 | 25 | 50 | 100 | [4] |
| Ciprofloxacin (Standard) | - | 0.5 - 2 | 0.25 - 1 | 0.015 - 1 | 0.25 - 4 | [5] |
Note: The presented data is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a crucial step in assessing the antibacterial efficacy of a compound. The Broth Microdilution Method is a standardized and widely accepted protocol for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target bacterium is then added to each well. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
Materials:
-
Test benzimidazole compounds
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve the benzimidazole compound in DMSO to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.
-
-
Inoculation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial suspension to each well (except for the sterility control well).
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Mechanism of Action and Signaling Pathways
The antibacterial activity of benzimidazole derivatives is primarily attributed to their ability to interfere with essential cellular processes in bacteria. The structural resemblance to purines allows them to act as competitive inhibitors for enzymes involved in nucleic acid synthesis.
One of the key proposed mechanisms is the inhibition of bacterial DNA gyrase (a type II topoisomerase) . DNA gyrase is essential for maintaining the supercoiling of bacterial DNA, a process critical for DNA replication and transcription. By binding to the B subunit of DNA gyrase, certain benzimidazole derivatives can block its enzymatic activity, leading to the disruption of DNA synthesis and ultimately, bacterial cell death.
Another potential target for benzimidazole antibacterials is the inhibition of nucleic acid synthesis through interference with the biosynthesis of purines. By acting as an antimetabolite, they can disrupt the formation of DNA and RNA, thereby halting bacterial growth and proliferation.
The following diagram illustrates the proposed mechanism of action of certain benzimidazole derivatives as DNA gyrase inhibitors.
Caption: Proposed mechanism of action of benzimidazole derivatives as DNA gyrase inhibitors.
The following diagram illustrates a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a benzimidazole compound.
References
Validating the Mechanism of Action of 2-octyl-1H-benzimidazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of 2-octyl-1H-benzimidazole. Given the limited direct experimental data on this specific molecule, we present a series of hypothesized mechanisms and compare them with well-characterized benzimidazole derivatives. This guide outlines the necessary experimental protocols and data presentation formats to elucidate its biological function.
Introduction to this compound and the Benzimidazole Scaffold
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anthelmintic effects.[1] The biological activity of benzimidazole derivatives is highly dependent on the substituents at various positions of the benzimidazole ring system.[1][2][3] this compound is a derivative with a long alkyl chain at the 2-position, which suggests a potential for interaction with hydrophobic pockets of target proteins or cellular membranes.[4]
Hypothesized Mechanisms of Action and Comparative Compounds
To validate the mechanism of action of this compound, we propose investigating several plausible pathways based on the known activities of other benzimidazoles. We will compare it with two well-known benzimidazole drugs with distinct mechanisms:
-
Alternative 1: Mebendazole - An anthelmintic drug that acts by inhibiting tubulin polymerization.[5]
-
Alternative 2: GSK669 - An experimental compound that selectively inhibits the NOD2 signaling pathway.[6]
The potential mechanisms for this compound to be investigated include:
-
Hypothesis A: Tubulin Polymerization Inhibition: A common mechanism for benzimidazole-based anticancer and anthelmintic agents.[7]
-
Hypothesis B: Kinase Inhibition: Many benzimidazole derivatives are known to inhibit protein kinases involved in cell signaling.[8]
-
Hypothesis C: Disruption of Cellular Membranes: The lipophilic octyl chain may allow for insertion into and disruption of cellular or organellar membranes.
Comparative Data Presentation
Quantitative data from validation experiments should be summarized in clear, structured tables for easy comparison. Below are templates for presenting such data.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay Type | GI50 (µM) ± SD |
| This compound | MCF-7 | MTT Assay | TBD |
| HeLa | MTT Assay | TBD | |
| Mebendazole | MCF-7 | MTT Assay | 0.5 ± 0.1 |
| HeLa | MTT Assay | 0.3 ± 0.05 | |
| GSK669 | MCF-7 | MTT Assay | >50 |
| HeLa | MTT Assay | >50 |
GI50: 50% growth inhibition concentration. TBD: To be determined.
Table 2: Target-Based Assay - Tubulin Polymerization
| Compound | Target | Assay Type | IC50 (µM) ± SD |
| This compound | Porcine brain tubulin | Fluorescence-based assay | TBD |
| Mebendazole | Porcine brain tubulin | Fluorescence-based assay | 1.2 ± 0.2 |
| Colchicine (Control) | Porcine brain tubulin | Fluorescence-based assay | 2.5 ± 0.4 |
IC50: 50% inhibitory concentration.
Table 3: Target-Based Assay - Kinase Inhibition
| Compound | Kinase Target | Assay Type | IC50 (nM) ± SD |
| This compound | EGFR | Kinase Glo Assay | TBD |
| BRAFV600E | Kinase Glo Assay | TBD | |
| Erlotinib (Control) | EGFR | Kinase Glo Assay | 50 ± 5 |
| Vemurafenib (Control) | BRAFV600E | Kinase Glo Assay | 31 ± 4 |
Table 4: Biophysical Interaction - Surface Plasmon Resonance (SPR)
| Compound | Analyte (Target) | KD (µM) | ka (1/Ms) | kd (1/s) |
| This compound | Tubulin | TBD | TBD | TBD |
| EGFR | TBD | TBD | TBD | |
| Mebendazole | Tubulin | 5.2 | 1.5 x 104 | 7.8 x 10-2 |
KD: Equilibrium dissociation constant; ka: Association rate constant; kd: Dissociation rate constant.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results.
In Vitro Cytotoxicity: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound, Mebendazole, and GSK669 (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Tubulin Polymerization Assay
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (3 mg/mL), GTP (1 mM), and glutamate (0.8 M) in a suitable buffer.
-
Compound Incubation: Add various concentrations of the test compounds to the reaction mixture and incubate on ice.
-
Initiation of Polymerization: Transfer the plate to a 37°C plate reader to initiate tubulin polymerization.
-
Fluorescence Monitoring: Monitor the change in fluorescence over time, which is proportional to the amount of polymerized tubulin.
-
Data Analysis: Determine the IC50 values by comparing the extent of polymerization in the presence of the compounds to the vehicle control.
Kinase Inhibition Assay (Kinase-Glo®)
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, ATP, and various concentrations of the test compound in a kinase buffer.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
ATP Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.
-
Luminescence Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves.
Western Blot Analysis for Signaling Pathway Validation
-
Cell Lysis: Treat cells with the compound of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins in the hypothesized signaling pathway (e.g., phosphorylated and total forms of downstream effectors).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.
Mandatory Visualizations
Diagrams created using Graphviz to illustrate workflows and pathways.
Experimental Workflow
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C15H22N2 | CID 1713139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]
- 7. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Heterocyclic Corrosion Inhibitors: 2-Octyl-1H-Benzimidazole and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the corrosion inhibition performance of 2-octyl-1H-benzimidazole against other prominent heterocyclic corrosion inhibitors. While direct comparative studies under identical conditions are limited, this document synthesizes available experimental data to offer an objective overview for researchers in materials science and related fields. The information is presented to facilitate the selection and development of effective corrosion inhibitors.
Performance Comparison of Heterocyclic Corrosion Inhibitors
The efficacy of a corrosion inhibitor is influenced by its molecular structure, the nature of the corrosive environment, and the metallic substrate. Benzimidazoles, triazoles, and pyridines are among the most studied classes of heterocyclic corrosion inhibitors due to the presence of heteroatoms (N, S, O) and π-electrons, which facilitate adsorption onto metal surfaces.
Quantitative Data from Weight Loss Measurements
Weight loss is a direct method to determine corrosion rate and inhibitor efficiency. The following table summarizes data from various studies on mild steel in acidic media.
| Inhibitor | Corrosive Medium | Concentration | Temperature | Inhibition Efficiency (%) | Reference |
| 1-octyl-2-(octylthio)-1H-benzimidazole | 1 M HCl | 1 x 10⁻³ M | 308 K | 93 | [1] |
| 1-Aminobenzotriazole | 0.5 M HCl | 400 ppm | ~30 °C | ~98 | [2] |
| 5-methyl-1H-benzotriazole | 1 M HCl | Not Specified | 298 K | up to 80 | [3] |
| N-2-methylbenzylidene-4-antipyrineamine | 1.0 M HCl | 5 x 10⁻⁴ M | Not Specified | 91.8 | [4] |
| Pyrido[1,2-a]benzimidazoles (MBIP) | 1 M HCl | 0.25 mmol L⁻¹ | Not Specified | 98.96 | [5][6] |
Quantitative Data from Electrochemical Measurements
Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide insights into the inhibition mechanism and kinetics.
Potentiodynamic Polarization Data
| Inhibitor | Corrosive Medium | Concentration | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |
| 1-octyl-2-(octylthio)-1H-benzimidazole | 1 M HCl | 1 x 10⁻³ M | Not Specified | Not Specified in PDP data | [1] |
| 2-(2-aminophenyl)-1H-benzimidazole (APhBI) | 1 M HCl | 3 mM | 14.38 | 87.09 | [7] |
| 2-(2-hydroxophenyl)-1H-benzimidazole (HPhBI) | 1 M HCl | 3 mM | 16.64 | 85.06 | [7] |
| Pyridine-2-thiol | 0.5 M H₂SO₄ | 0.25 mM | 1.8 | >85 | [8] |
| 1, 5-bis-2-[benzimidazol-2-yl] mercapto diethylene glycol (OSBZ) | 1 M HCl | 3 x 10⁻⁴ M | Not Specified | 94.78 | [9] |
Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Corrosive Medium | Concentration | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) | Reference |
| 1-octyl-2-(octylthio)-1H-benzimidazole | 1 M HCl | 1 x 10⁻³ M | Increased with concentration | Not specified | [1] |
| 1-Aminobenzotriazole | 0.5 M HCl | 400 ppm | Not Specified | ~98 | [2] |
| Pyrido[1,2-a]benzimidazoles (MBIP) | 1 M HCl | 0.25 mmol L⁻¹ | Not Specified | 98.96 | [5][6] |
| 5-[(2-chlorophenyl)(hydroxy)methyl]-6-methylpyridazin-3(2H)-one (P4) | 2.0 M HNO₃ | Increased concentration led to increased Rct | Not specified | [10] |
Experimental Protocols
Accurate and reproducible data are fundamental to the evaluation of corrosion inhibitors. The following are generalized methodologies for key experiments cited in the evaluation of heterocyclic corrosion inhibitors.
Weight Loss Measurements
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Immersion Test: The pre-weighed coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specified concentration and temperature for a set duration.
-
Post-Test Analysis: After the immersion period, the coupons are removed, and the corrosion products are cleaned off according to standard procedures (e.g., using a specific acid solution with an inhibitor, followed by scrubbing). The coupons are then washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Electrochemical Measurements
Electrochemical tests are typically performed in a three-electrode cell containing the working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Potentiodynamic Polarization (PDP):
-
The open-circuit potential (OCP) is allowed to stabilize.
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.
-
The resulting polarization curve (log I vs. E) is used to determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel plots.
-
The inhibition efficiency is calculated as: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
A small amplitude AC signal is applied to the working electrode at the OCP over a range of frequencies.
-
The impedance data is often represented as Nyquist and Bode plots.
-
The plots are analyzed by fitting to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion inhibition.
-
The inhibition efficiency can be calculated from the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100.
-
Mandatory Visualizations
Mechanism of Corrosion Inhibition
Caption: General mechanism of corrosion inhibition by heterocyclic compounds.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating the performance of corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Highly effective inhibition of mild steel corrosion in HCl solution by using pyrido[1,2-a]benzimidazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of the 2-Alkyl Group in the Biological Activities of Benzimidazoles: A Comparative Analysis
A comprehensive review of the structure-activity relationships (SAR) of 2-alkyl-benzimidazoles reveals the critical influence of the substituent at the 2-position on a wide spectrum of biological activities, including antiviral, anti-inflammatory, and angiotensin II AT2 receptor binding. The size, shape, and lipophilicity of the 2-alkyl group are key determinants of potency and selectivity, providing a foundational framework for the rational design of novel therapeutic agents.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Modifications at the 2-position, particularly with alkyl groups, have been extensively explored to modulate the pharmacological profile of these compounds. This guide provides a comparative analysis of the SAR of 2-alkyl-benzimidazoles across different therapeutic targets, supported by quantitative data and detailed experimental methodologies.
Comparative Analysis of Biological Activities
The biological activity of 2-alkyl-benzimidazoles is profoundly influenced by the nature of the alkyl substituent at the C2 position. The following tables summarize the quantitative data from various studies, highlighting the impact of different alkyl groups on antiviral, anti-inflammatory, and AT2 receptor binding activities.
Antiviral Activity of N-1 Alkylated Benzimidazoles
Recent studies have highlighted the potential of N-1 alkylated benzimidazoles as antiviral agents, particularly against HIV and Yellow Fever Virus (YFV).[2] The structure-activity relationship suggests that the nature and position of substituents on the benzimidazole ring are crucial for antiviral efficacy.[2]
| Compound ID | R (at N-1) | R' (at C5/C6) | Target | Activity (µM) |
| 3a | -CH₂CH₂OH | 5,6-dibromo | HIV-1 RT | IC₅₀: 0.386 x 10⁻⁵ |
| 2b | -CH₂CH₂CH₂OH | 5-nitro | YFV | EC₅₀: 0.7824 x 10⁻² |
Table 1: Antiviral activity of selected N-1 alkylated benzimidazoles. Data sourced from Srivastava et al., 2019.[2]
Anti-inflammatory Activity of 2-Substituted Benzimidazoles
Benzimidazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX).[3]
| R (at C2) | R' (at N1) | R'' (at C5) | Target | IC₅₀ (µM) |
| -CH₃ | -NH₂ | -H | COX-1 | 0.72 ± 0.77 |
| Varied | Varied | -CN | COX-1 | 8.17 ± 2.85 |
| Varied | Varied | -CN | COX-2 | 6.79 ± 1.46 |
| Varied | Varied | 2-aminopyridin-4-yl | 5-LOX | 8.41 ± 1.22 |
Table 2: Anti-inflammatory activity of 2-substituted benzimidazoles. Data sourced from a review by Veerasamy et al., 2021.[3]
Angiotensin II AT2 Receptor Binding Affinity
A series of 2-alkyl substituted benzimidazoles have been identified as selective ligands for the angiotensin II AT2 receptor, a target for anti-inflammatory and anti-fibrotic therapies.[4] The affinity is highly dependent on the steric bulk and lipophilicity of the 2-alkyl group.[4]
| Compound ID | R (at C2) | Kᵢ (nM) for AT2R | Kᵢ (nM) for AT1R |
| 4c | Ethyl | 11 | 710 |
| 4e | n-Butyl | 9.2 | 180 |
| 4f | Isopropyl | 4.0 | 390 |
| 4h | tert-Butyl | 5.3 | >10000 |
| 4p | Thiazole | 5.1 | >10000 |
| 4b | Methyl | 13 | >10000 |
| 4q | Trifluoromethyl | 9.4 | >10000 |
Table 3: Binding affinities of 2-alkyl substituted benzimidazoles for angiotensin II receptors. Data sourced from Åstrand et al., 2022.[4]
Structure-Activity Relationship Summary
-
For antiviral activity , substitutions at both the N-1 and C5/C6 positions of the benzimidazole ring play a significant role.[2] Halogen groups at C5/C6 and a hydroxyethyl group at N-1 appear to enhance anti-HIV activity.[2]
-
For anti-inflammatory activity , a methyl group at C2 combined with an amino group at N1 shows potent COX-1 inhibition.[3] Dual COX-1/COX-2 inhibition can be achieved with a nitrile group at the C5 position.[3]
-
For AT2 receptor binding , branched, lipophilic groups at the 2-position, such as isopropyl and tert-butyl, confer high affinity and selectivity.[4] An n-butyl group, commonly found in AT1R selective antagonists, reduces selectivity.[4] The introduction of a trifluoromethyl group in place of a methyl group at C2 maintains high affinity for the AT2 receptor.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the key experimental protocols used to determine the biological activities of 2-alkyl-benzimidazoles.
Antiviral Assays (MTT Assay)
The antiviral activity of the benzimidazole derivatives against HIV and YFV was determined using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Culture: Human T-lymphocyte (CEM) cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Virus Infection: Cells are infected with the respective virus (HIV-1 or YFV) in the presence of serial dilutions of the test compounds.
-
MTT Staining: After an incubation period, MTT solution is added to the cell cultures. Viable, metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically. The IC₅₀ (for HIV) or EC₅₀ (for YFV) value, the concentration of the compound that protects 50% of the cells from virus-induced cytopathogenicity, is calculated.[2]
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
The ability of benzimidazole derivatives to inhibit COX-1 and COX-2 is a measure of their anti-inflammatory potential.[3]
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Assay Reaction: The test compounds are pre-incubated with the enzyme. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of PGE2 production, is determined from the dose-response curve.
Radioligand Binding Assay for AT1 and AT2 Receptors
The binding affinity of the compounds to the angiotensin II AT1 and AT2 receptors is determined using a competitive radioligand binding assay.[4]
-
Membrane Preparation: Membranes are prepared from cells expressing either the human AT1 or AT2 receptor.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]Sar¹-Ile⁸-Ang II) and varying concentrations of the unlabeled test compounds.
-
Separation: The bound and free radioligand are separated by filtration through glass fiber filters.
-
Data Analysis: The radioactivity retained on the filters is measured using a gamma counter. The IC₅₀ values are determined from the competition binding curves and converted to Kᵢ values using the Cheng-Prusoff equation.[4]
Visualizing Structure-Activity Relationships and Pathways
Graphical representations are invaluable for understanding complex biological processes and experimental workflows.
Figure 1: Workflow for the structure-activity relationship analysis of 2-alkyl-benzimidazoles.
Figure 2: Simplified signaling pathway showing the inhibition of COX enzymes by 2-alkyl-benzimidazoles.
References
- 1. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
Cross-Validation of Analytical Methods for 2-Octyl-1H-Benzimidazole: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection and validation of appropriate analytical methods are critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds such as 2-octyl-1H-benzimidazole. This guide provides a comparative overview of common analytical methods applicable to the analysis of benzimidazole derivatives, supported by experimental data from related compounds. The focus is on providing a framework for cross-validation to ensure data integrity and consistency across different analytical techniques.
Overview of Analytical Methods
The analysis of benzimidazole derivatives, including this compound, typically employs a range of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for purity determination and quantification of non-volatile and thermally labile compounds.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative for volatile and semi-volatile impurities, offering high resolution and structural identification.[1] Ultraviolet-Visible (UV-Vis) Spectroscopy is a simpler, cost-effective method often used for preliminary analysis and quantification.
Cross-validation of these methods is essential when data from different analytical techniques are to be compared or combined.[2][3] This process ensures that the different methods provide comparable and reliable results.
Quantitative Data Summary
The following table summarizes typical performance data for analytical methods used for the analysis of benzimidazole derivatives. While specific data for this compound is not extensively available in public literature, the data presented for related benzimidazole compounds provides a strong reference for expected method performance.
| Analytical Technique | Parameter | Typical Value |
| HPLC-UV | Linearity (r²) | >0.999[4][5] |
| Accuracy (Recovery %) | 99.24 - 100.00%[5] | |
| Precision (RSD %) | < 15%[6] | |
| Limit of Detection (LOD) | 3.1 - 3.8 ng/mL (for various benzimidazoles)[6] | |
| Limit of Quantification (LOQ) | < 10 µg/kg (for most benzimidazoles)[7] | |
| GC-MS | Linearity (r²) | >0.99 (assumed, typical for method) |
| Precision (RSD %) | < 2.5%[8] | |
| Limit of Quantification (LOQ) | 0.4 µg/mL[8] | |
| UV-Vis Spectroscopy | λmax | ~248 nm and ~295 nm (for N-Butyl-1H-benzimidazole)[9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for related benzimidazole compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity and concentration of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water containing 0.1% formic acid.[1]
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a series of standard solutions of known concentrations.
-
Sample Solution Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound based on the calibration curve. Purity can be assessed by the area percentage of the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile or semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[1]
-
Data acquisition and processing software
Reagents:
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent.
-
GC-MS Conditions:
-
Analysis: Inject the prepared sample solution into the GC-MS. Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity can be estimated by peak area percentage.
UV-Visible Spectroscopy
Objective: To perform a rapid quantitative analysis of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Suitable solvent (e.g., Acetonitrile, Ethanol)
Procedure:
-
Wavelength Selection: Dissolve a small amount of this compound in the chosen solvent and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). For benzimidazoles, this is typically in the range of 240-300 nm.[9][10]
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations.
-
Absorbance Measurement: Measure the absorbance of each standard solution at the predetermined λmax.
-
Calibration Curve: Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare a solution of the sample with an unknown concentration and measure its absorbance at λmax. Determine the concentration from the calibration curve.
Cross-Validation Workflow
Cross-validation is performed to ensure that different analytical methods produce comparable results.[11] This is particularly important when methods are used interchangeably or when data from different laboratories are combined.[2]
Caption: Workflow for the cross-validation of two analytical methods.
This guide provides a foundational comparison of analytical methods applicable to this compound. The successful implementation and validation of these methods will ensure the generation of reliable and consistent data, which is paramount in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Prospecting Synergistic Partners for 2-Octyl-1H-benzimidazole: A Comparative Guide Based on an Analog Approach
For Immediate Release
Researchers and drug development professionals are increasingly exploring combination therapies to enhance efficacy and overcome resistance. This guide provides a comparative framework for investigating the potential synergistic effects of 2-octyl-1H-benzimidazole with other compounds. In the absence of direct published studies on the synergistic interactions of this compound, this document leverages data from structurally related benzimidazole derivatives to propose promising areas of investigation and methodologies for robust preclinical assessment.
The benzimidazole scaffold is a well-established pharmacophore with a broad range of biological activities, including antifungal, anticancer, and antibacterial properties.[1][2] The lipophilic 2-octyl substitution on the benzimidazole core suggests a potential for enhanced membrane permeability, a characteristic that could be advantageous in combination therapies. Studies on other 2-substituted and N-alkylated benzimidazoles have demonstrated significant synergistic potential with existing therapeutic agents.[3]
Potential Synergistic Combinations: A Forward Look
Based on the known activities of the benzimidazole class, this compound is a candidate for synergistic combinations in oncology and infectious diseases. The following table outlines hypothetical, yet scientifically grounded, synergistic interactions that warrant experimental validation.
Table 1: Hypothetical Synergistic Combinations with this compound
| Therapeutic Area | Potential Combination Agent | Anticipated Synergistic Effect | Postulated Mechanism of Synergy | Relevant Analog Studies |
| Antifungal | Fluconazole | Increased efficacy against azole-resistant fungal strains. | Disruption of different stages of ergosterol biosynthesis or cell membrane integrity. | Benzimidazole analogs have shown synergy with fluconazole.[3] Ebselen, a related scaffold, works synergistically with voriconazole and amphotericin B.[4] |
| Antifungal | Amphotericin B | Lowering the effective dose of Amphotericin B, thereby reducing toxicity. | This compound may disrupt the fungal cell wall, facilitating the entry of Amphotericin B to the cell membrane. | Ebselen, a related scaffold, works synergistically with voriconazole and amphotericin B.[4] |
| Anticancer | Paclitaxel | Enhanced cytotoxicity in multidrug-resistant cancer cell lines. | Benzimidazoles can act as microtubule-destabilizing agents, potentially complementing the microtubule-stabilizing effect of paclitaxel.[5] | Various benzimidazole derivatives have shown anticancer properties by disrupting microtubule polymerization.[5][6] |
| Anticancer | Doxorubicin | Increased apoptotic activity in cancer cells. | Targeting different cell cycle checkpoints or apoptotic pathways. Benzimidazoles are known to induce apoptosis.[2] | Benzimidazole derivatives are known to induce apoptosis and arrest the cell cycle at the G2/M phase.[5] |
| Antibacterial | Norfloxacin | Broadened antibacterial spectrum and efficacy against resistant bacteria. | Inhibition of different essential bacterial processes, such as DNA gyrase (Norfloxacin) and potentially cell division or other enzymatic pathways (Benzimidazole). | A 2,4-difluorobenzyl benzimidazole derivative showed synergistic effects with Norfloxacin.[3] |
Experimental Protocols for Synergy Assessment
To empirically validate the proposed synergistic interactions, standardized in vitro and in vivo methodologies are essential.
In Vitro Synergy Testing: The Checkerboard Assay
The checkerboard assay is a widely accepted method for determining the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial or anticancer agents.
Methodology:
-
Preparation of Compounds: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO).
-
Microplate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of both compounds. Typically, serial dilutions of this compound are made along the x-axis, and serial dilutions of the combination agent are made along the y-axis.
-
Inoculation:
-
For Antifungal/Antibacterial Testing: Add a standardized inoculum of the target microorganism to each well.
-
For Anticancer Testing: Seed the wells with a specific density of cancer cells and allow them to adhere overnight before adding the compounds.
-
-
Incubation: Incubate the plates under appropriate conditions (temperature, CO2, humidity) for a predetermined period (e.g., 24-48 hours for microbes, 48-72 hours for cancer cells).
-
Endpoint Measurement:
-
Antimicrobial: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by visual inspection or by measuring absorbance.
-
Anticancer: Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.
-
-
Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) or Fractional Affective Concentration Index (FACI) using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Experimental workflow for the checkerboard assay to assess synergy.
Potential Signaling Pathway Interactions
The anticancer activity of many benzimidazole derivatives is attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. A synergistic effect could be achieved by combining this compound with a compound that targets a complementary pathway, such as a PI3K/Akt inhibitor.
Caption: Potential dual-targeting of PI3K/Akt and tubulin pathways.
By exploring these proposed combinations and employing rigorous experimental validation, the full therapeutic potential of this compound in synergistic drug regimens can be elucidated, paving the way for novel and more effective treatments for a range of diseases.
References
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antimicrobial evaluation of novel benzimidazole type of Fluconazole analogues and their synergistic effects with Chloromycin, Norfloxacin and Fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative DFT Analysis of Substituted Benzimidazole Inhibitors: A Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of substituted benzimidazole inhibitors, leveraging Density Functional Theory (DFT) to elucidate their electronic properties and potential inhibitory activities. By presenting quantitative data from various studies, detailing computational methodologies, and visualizing relevant biological pathways and analytical workflows, this document serves as a comprehensive resource for researchers in the field of drug discovery and development.
Data Presentation: Quantum Chemical Parameters of Substituted Benzimidazoles
The inhibitory potential of benzimidazole derivatives is often correlated with their electronic properties, which can be calculated using DFT. Key quantum chemical parameters provide insights into the reactivity, stability, and binding capabilities of these molecules. Below is a summary of such parameters for a selection of substituted benzimidazoles, compiled from various studies. These parameters are crucial for understanding the structure-activity relationships (SAR) of these compounds.
| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (μ) (Debye) | Reference |
| Benzimidazole (BI) | - | -6.108 | - | - | - | [1] |
| 2-methylbenzimidazole (2-CH3BI) | 2-CH3 | - | - | - | - | [1] |
| 2-mercaptobenzimidazole (2-SHBI) | 2-SH | - | - | - | - | [1][2] |
| N-Butyl-1H-benzimidazole | N-Butyl | - | - | - | - | [3] |
| 6-Chloro-2-(4-Aminophenyl)-1H-Benzimidazole | 6-Cl, 2-(4-NH2Ph) | - | - | - | - | [3] |
| Chiral Benzimidazole (3a) | Chiral substituent | - | - | 5.61 | - | [4] |
| Chiral Benzimidazole (3f) | Chiral substituent | - | - | 5.61 | - | [4] |
| Chiral Benzimidazole (3d) | Chiral substituent with NO2 | - | - | 4.48 | - | [4] |
| Chiral Benzimidazole (6d) | Chiral substituent with NO2 | - | - | 3.71 | - | [4] |
Note: The table is populated with representative data points found in the search results. A comprehensive table would require extracting and normalizing data from a wider array of literature.
Experimental and Computational Protocols
The following sections detail the typical methodologies employed in the DFT analysis of substituted benzimidazole inhibitors.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] It has been successfully applied to describe the structural importance of inhibitors and their adsorption efficiency on surfaces.[2]
Typical Protocol:
-
Geometry Optimization: The molecular structures of the benzimidazole derivatives are optimized to their lowest energy state. This is commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p).[1][3][4][6]
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).[6]
-
Calculation of Quantum Chemical Parameters: Once the geometries are optimized, various electronic properties are calculated. These include:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Indicates the ability of a molecule to donate electrons. Higher EHOMO values suggest a greater tendency for electron donation.[1]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the ability of a molecule to accept electrons. Lower ELUMO values suggest a greater tendency for electron acceptance.[1]
-
Energy Gap (ΔE = ELUMO - EHOMO): A measure of the molecule's chemical reactivity and stability. A smaller energy gap implies higher reactivity.[1][4]
-
Dipole Moment (μ): Provides information about the overall polarity of the molecule.
-
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
-
Global Hardness (η): Measures the resistance of a molecule to change its electron distribution.
-
Fraction of Electrons Transferred (ΔN): Indicates the tendency of a molecule to donate electrons to a metal surface.[1]
-
-
Software: These calculations are typically performed using software packages like Gaussian.[5][6]
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] This is often used to predict the binding mode of a ligand (inhibitor) to the active site of a protein.
Typical Protocol:
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB). The benzimidazole inhibitor structures are built and optimized.
-
Docking Simulation: Software like AutoDock Vina or CDOCKER is used to perform the docking calculations.[7][8] The program samples a large number of possible conformations of the ligand in the protein's binding site and scores them based on a scoring function.
-
Analysis of Results: The results are analyzed to identify the most likely binding poses and to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the target protein. The binding affinity is often expressed as a docking score or binding energy.[7][8]
Mandatory Visualization
Signaling Pathway: NOD2-Mediated NF-κB Activation
Benzimidazole derivatives have been identified as inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) signaling pathway.[9][10][11] Dysregulation of this pathway is associated with various inflammatory disorders.[10][11] The diagram below illustrates a simplified representation of this pathway, which ultimately leads to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
Caption: Simplified NOD2 signaling pathway leading to NF-κB activation.
Experimental Workflow: Comparative DFT Analysis
The logical flow of a comparative DFT analysis for evaluating substituted benzimidazole inhibitors is depicted below. This workflow starts with the selection of candidate molecules and proceeds through computational analysis to the final comparison of their potential inhibitory properties.
Caption: Workflow for a comparative DFT analysis of benzimidazole inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, density functional theory (DFT) studies and urease inhibition activity of chiral benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis, and computational studies of benzimidazole derivatives as new antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Benzimidazole Diamides as Selective Inhibitors of the Nucleotide-Binding Oligomerization Domain 2 (NOD2) Signaling Pathway | PLOS One [journals.plos.org]
- 10. Identification of benzimidazole diamides as selective inhibitors of the nucleotide-binding oligomerization domain 2 (NOD2) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 2-Octyl-1H-Benzimidazole as a Corrosion Inhibitor
This guide provides a detailed evaluation of 2-octyl-1H-benzimidazole and its derivatives as corrosion inhibitors, comparing their performance against established industry-standard organic inhibitors. The information is intended for researchers, scientists, and professionals in drug development who may have an interest in the versatile applications of benzimidazole compounds. While the benzimidazole scaffold is a noted pharmacophore, this analysis focuses on the well-documented application of this compound derivatives in industrial corrosion control, supported by quantitative experimental data.
Organic compounds are widely used as corrosion inhibitors in various industries, particularly for protecting carbon steel in acidic environments during processes like acid pickling and oil well acidizing.[1][2][3] The effectiveness of these inhibitors is typically attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.[4] Key performance indicators include high inhibition efficiency, which is a measure of how much the inhibitor reduces the corrosion rate.
Performance Comparison: Benzimidazoles vs. Industry Standards
Benzimidazole derivatives have demonstrated significant potential as corrosion inhibitors for steel in hydrochloric acid (HCl) solutions.[5][6] Their efficacy is attributed to the presence of nitrogen heteroatoms and the aromatic ring system, which facilitate strong adsorption onto the metal surface.[7] For this comparison, the performance of a representative octyl-substituted benzimidazole is evaluated against common industry-standard organic inhibitors, namely imidazoline and amine derivatives, under similar corrosive conditions.
| Inhibitor Compound | Class | Concentration | Medium | Substrate | Inhibition Efficiency (%) | Reference |
| 1-Octyl-2-(octylthio)-1H-benzimidazole | Benzimidazole | 1.0 mM | 1 M HCl | Mild Steel | 93% | [7][8] |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | Benzimidazole | 1.0 mM | 1 M HCl | Carbon Steel | 95.4% | [9][10] |
| 2-(2-aminophenyl)-1H-benzimidazole | Benzimidazole | 3.0 mM | 1 M HCl | S235 Steel | 87.1% | [5] |
| Imidazoline Derivative (IMI) | Imidazoline | ~0.8 mM (300 mg/L) | 1 M HCl | P110 Steel | 97.0% | [11] |
| Imidazoline Quaternary Amine | Imidazoline | Not Specified | 15% HCl | Not Specified | 99.1% | [12] |
| 2-[(2-hydroxybenzyl)amino]benzonitrile | Amine Derivative | 0.1 mM | 1 M HCl | Mild Steel | 92.6% | [13][14] |
As the data indicates, octyl-substituted benzimidazoles exhibit high inhibition efficiency, comparable to and competitive with widely used imidazoline and amine-based inhibitors. Efficiencies for all classes of these organic inhibitors are consistently high, often exceeding 90% in aggressive acidic media.[11][13][15]
Mechanism of Action: Surface Adsorption
The primary mechanism by which benzimidazole derivatives and other organic inhibitors protect against corrosion is through adsorption onto the metal surface. This process forms a protective film that acts as a barrier between the metal and the corrosive environment.[4] The adsorption can be physical (physisorption), chemical (chemisorption), or a mix of both, and generally follows established adsorption isotherms like the Langmuir model.[5][7]
Experimental Protocols
The performance data presented is typically generated using a combination of gravimetric and electrochemical techniques. These methods are standard for evaluating the efficacy of corrosion inhibitors.[16][17]
Weight Loss Method
This is a direct, non-electrochemical method to determine corrosion rate and inhibitor efficiency.[18][19]
-
Coupon Preparation: Mild steel coupons of known dimensions and surface area are mechanically polished with progressively finer grades of emery paper, rinsed with deionized water and a solvent like acetone, and dried.[18] Their initial weight is accurately recorded.
-
Immersion: Coupons are fully immersed in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor for a predetermined period (e.g., 24 to 768 hours) at a constant temperature.[18][20]
-
Post-Exposure Cleaning: After immersion, the coupons are removed, carefully cleaned to remove corrosion products using a soft brush and appropriate cleaning solution, rinsed, dried, and re-weighed.[18]
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
-
IE% = [(CR_blank - CR_inh) / CR_blank] * 100
-
Where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions and determines if an inhibitor is anodic, cathodic, or mixed-type.[21][22]
-
Electrochemical Cell Setup: A three-electrode cell is used, containing the steel sample as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).[22] The cell is filled with the test solution.
-
Measurement: The system is allowed to stabilize at its open-circuit potential (OCP). A potentiostat then scans the potential in both the anodic and cathodic directions from the OCP at a slow, constant rate (e.g., 1 mV/s).[22]
-
Data Analysis: The resulting current is plotted against the potential to generate a Tafel plot. Extrapolation of the linear (Tafel) regions of the anodic and cathodic curves to the corrosion potential (Ecorr) yields the corrosion current density (icorr).[22]
-
Calculation: The inhibition efficiency is calculated from the corrosion current densities.
-
IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process at the metal/solution interface.[23][24]
-
Cell Setup: The same three-electrode cell as in PDP is used.
-
Measurement: The working electrode is held at its stable OCP. A small amplitude AC voltage signal (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).[24][25] The impedance of the system is measured at each frequency.
-
Data Analysis: The data is often presented as a Nyquist plot. The plot is then fitted to an equivalent electrical circuit model to extract parameters like the solution resistance (Rs) and, most importantly, the charge transfer resistance (Rct).[9][26] A higher Rct value indicates greater resistance to corrosion.
-
Calculation: The inhibition efficiency is calculated from the charge transfer resistance values.
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100
-
References
- 1. Correlation between inhibition efficiency and chemical structure of new indolo imidazoline on the corrosion of mild steel in molar HCl with DFT evidences – Oriental Journal of Chemistry [orientjchem.org]
- 2. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments-A State-of-Art Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Organic and Eco-Friendly Inhibitors on the Corrosion Mitigation of Steel in Acidic Environments—A State-of-Art Review | MDPI [mdpi.com]
- 4. Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03560B [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. infinitalab.com [infinitalab.com]
- 18. iicbe.org [iicbe.org]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 20. eprints.lmu.edu.ng [eprints.lmu.edu.ng]
- 21. 4.2. Potentiodynamic Polarization Measurement [bio-protocol.org]
- 22. 2.4.1. Potentiodynamic Polarization [bio-protocol.org]
- 23. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 24. jmaterenvironsci.com [jmaterenvironsci.com]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
Comparative Performance of 2-Octyl-1H-benzimidazole in Corrosion Inhibition and Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 2-octyl-1H-benzimidazole's efficacy, supported by experimental data and detailed protocols.
This compound, a member of the versatile benzimidazole family of heterocyclic compounds, has demonstrated significant potential in diverse scientific and industrial applications. This guide provides a comparative analysis of its performance as a corrosion inhibitor for mild steel and as an antimicrobial agent, with a focus on its antifungal and antibacterial properties. The information presented is collated from peer-reviewed literature and is intended to assist researchers in evaluating its potential for their specific applications.
This compound as a Corrosion Inhibitor
Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process. The presence of heteroatoms (nitrogen) and the planar structure of the benzimidazole ring facilitate this adsorption. The introduction of an octyl group at the 2-position enhances the hydrophobic properties of the molecule, further contributing to its protective capabilities.
Comparative Performance Data
The corrosion inhibition efficiency of this compound and its derivatives is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The following table summarizes the performance of a closely related derivative, 1-octyl-2-(octylthio)-1H-benzimidazole, and compares it with other benzimidazole-based corrosion inhibitors.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference(s) |
| 1-Octyl-2-(octylthio)-1H-benzimidazole | Mild Steel | 1 M HCl | 10⁻³ M | 93 | [1][2] |
| 2-(2-Aminophenyl)-1H-benzimidazole (APhBI) | S235 Steel | 1 M HCl | 3 mM | 87.09 | [3] |
| 2-(2-Hydroxophenyl)-1H-benzimidazole (HPhBI) | S235 Steel | 1 M HCl | 3 mM | 85.06 | [3] |
| 2-Styryl-1H-benzo[d]imidazole | Carbon Steel | 15% HCl | 200 mg L⁻¹ | 93.75 | [3] |
| 1,5-Diallyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (PPD) | Mild Steel | 1 M HCl | 10⁻³ M | 94 | [4] |
Experimental Protocols
1. Potentiodynamic Polarization Measurement
This technique is used to determine the corrosion current (Icorr) and corrosion potential (Ecorr) of a metal in a specific environment. The inhibition efficiency is calculated from the reduction in corrosion current in the presence of the inhibitor.
Experimental Workflow for Potentiodynamic Polarization
Protocol:
-
Electrode Preparation: A mild steel working electrode is mechanically polished with successively finer grades of emery paper, degreased with acetone, and rinsed with distilled water.
-
Cell Setup: A three-electrode electrochemical cell is used, consisting of the mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE). The cell is filled with the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations. The solution is typically de-aerated by purging with nitrogen gas.
-
Measurement: The open-circuit potential (OCP) is allowed to stabilize. A potentiodynamic scan is then performed by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic Tafel plots to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] * 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface. An increase in the charge transfer resistance (Rct) in the presence of an inhibitor indicates the formation of a protective film.
Experimental Workflow for Electrochemical Impedance Spectroscopy
Protocol:
-
Electrode and Cell Preparation: The same as for potentiodynamic polarization.
-
Measurement: After the OCP has stabilized, a small amplitude sinusoidal voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is plotted as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency (IE%) is calculated using the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
This compound as an Antimicrobial Agent
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial effects. The mechanism of action for many antifungal benzimidazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. The N-alkylation and substitution at the 2-position of the benzimidazole ring have been shown to significantly influence the antimicrobial potency.
Comparative Performance Data
The antimicrobial activity of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents a comparison of the antifungal and antibacterial activities of various benzimidazole derivatives. While specific MIC values for this compound were not found in the reviewed literature, the data for structurally related compounds provide a strong indication of its potential efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference(s) |
| N-alkylated 2-phenyl-1H-benzimidazole (2g) | Staphylococcus aureus | 4 | [4] |
| Candida albicans | 64 | [4] | |
| Aspergillus niger | 64 | [4] | |
| 1-Nonyl-1H-benzo[d]imidazole | Candida spp. | 0.5 - 256 | [2] |
| 1-Decyl-1H-benzo[d]imidazole | Candida spp. | 2 - 256 | [2] |
| 2-and 1,2-substituted benzimidazoles | Staphylococcus spp. | 87.5 - 200 | [5] |
| Candida spp. | 104.6 - 151.78 | [5] | |
| Fluorinated benzimidazole derivative (TFBZ) | S. aureus (MRSA) | 4 | [6] |
| Fluconazole (Reference Drug) | Candida spp. | - | [7] |
| Vancomycin (Reference Drug) | S. aureus (MRSA) | 2 | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.
Experimental Workflow for MIC Assay
Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: The test microorganism is grown overnight, and the culture is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive control wells (microorganism and broth, no compound) and negative control wells (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many benzimidazole-based antifungal agents, particularly the azole class, function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[7][8][9] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane disruption and ultimately, cell death.
Signaling Pathway of Benzimidazole Antifungal Action
Conclusion
This compound and its derivatives exhibit promising activity as both corrosion inhibitors and antimicrobial agents. The long alkyl chain at the 2-position appears to be a key structural feature contributing to its efficacy in both applications. For corrosion inhibition, it demonstrates high efficiency in acidic media, comparable to or exceeding that of other benzimidazole derivatives. In the context of antimicrobial activity, while specific data for the parent compound is pending, related N-alkylated benzimidazoles show potent activity against clinically relevant bacteria and fungi. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the performance of this compound for specific applications in materials science and drug development. The provided experimental protocols and workflows serve as a foundation for researchers to conduct their own comparative studies.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [ourarchive.otago.ac.nz]
Safety Operating Guide
Navigating the Disposal of 2-Octyl-1H-Benzimidazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-octyl-1H-benzimidazole, a compound utilized in various research and development applications.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Quantitative Data for Benzimidazole Derivatives
Due to the lack of specific toxicological and environmental data for this compound, the following table summarizes hazard classifications for related benzimidazole compounds. This information should be used as a precautionary guide.
| Hazard Classification | Description | GHS Code (Example) | Source (Analogous Compounds) |
| Acute Toxicity, Oral | Harmful if swallowed. | H302 | [1] |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | H335 | [1] |
Note: The GHS codes provided are for illustrative purposes based on similar compounds. The actual classification for this compound may differ.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations.[2] The following is a general protocol to be adapted to your institution's specific guidelines.
Step 1: Waste Identification and Classification
-
Treat all this compound and materials contaminated with it as hazardous waste.
-
Consult with your institution's Environmental Health and Safety (EHS) department for guidance on assigning the appropriate waste codes.[3][4] Due to the lack of specific data, a conservative classification is recommended.
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled, and sealable container.[5] The container should be compatible with the chemical.
-
Liquid Waste: If this compound is in a solution, collect it in a sealed, leak-proof container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), absorbent pads, or labware that have come into contact with this compound, should be considered hazardous waste and collected in a designated container.
Step 3: Labeling
-
Properly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations.
-
Indicate the approximate quantity or concentration of the waste.
-
Include the date of waste generation and the name of the principal investigator or laboratory.
Step 4: Storage
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area.
-
Ensure secondary containment is used for liquid waste to prevent spills.
-
Store away from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution, store it away from strong oxidizing agents.[5]
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected, depending on institutional policies.
-
After thorough decontamination, deface the original label and dispose of the container as directed by your EHS department.
Step 6: Disposal
-
Never dispose of this compound down the drain or in the regular trash. [7] This can lead to environmental contamination.
-
Arrange for the pickup of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard protocols for hazardous chemical waste management as described in various safety guidelines from environmental health and safety organizations.[6][7][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. wku.edu [wku.edu]
- 3. Waste codes & descriptions | EPA [epa.sa.gov.au]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. fishersci.com [fishersci.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. This compound | C15H22N2 | CID 1713139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-octyl-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals: Immediate Safety Protocols and Logistical Information
This guide provides essential safety and logistical information for the handling of 2-octyl-1H-benzimidazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar benzimidazole derivatives. These protocols are designed to ensure the highest level of laboratory safety.
Personal Protective Equipment (PPE): A Proactive Defense
Consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against potential chemical exposure. The following table summarizes the mandatory PPE for handling this compound, based on the hazard profiles of analogous compounds which indicate the potential for skin, eye, and respiratory irritation.[1][2][3][4][5]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. A face shield should be worn in addition to goggles when there is a risk of splashing.[3][4] | To protect against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[3][5] | To prevent skin contact and absorption. |
| Body Protection | A laboratory coat or a chemical-resistant disposable gown.[3][4] | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or in case of dust generation.[3][5] | To avoid the inhalation of dust that may cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing the risk of exposure and ensuring a safe research environment.
-
Preparation :
-
Before handling, ensure you are wearing all the required PPE as detailed in the table above.
-
All manipulations of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
-
Handling :
-
Storage :
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and adhere to regulations.
-
Waste Collection : All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be collected in a designated, properly labeled, and sealed container for hazardous chemical waste.[6]
-
Disposal Route : Dispose of all chemical waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.
-
Container Decontamination : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must also be collected as hazardous waste. Puncture the container to prevent reuse.[8]
Emergency Procedures: Immediate Actions for Exposure
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
For any significant exposure, seek immediate medical attention and provide the medical personnel with as much information about the chemical as possible.
The following workflow provides a clear, step-by-step guide for responding to a chemical spill.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
